molecular formula C10H10ClNO3 B1422852 Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 182808-04-4

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B1422852
CAS No.: 182808-04-4
M. Wt: 227.64 g/mol
InChI Key: VIKJMUYUUPEQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKJMUYUUPEQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No: 182808-04-4), a key intermediate in the synthesis of pharmaceutical agents such as Prucalopride.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal reasoning behind the analytical methodologies used for its characterization. We will explore the compound's structural, spectroscopic, thermal, and solubility characteristics, grounding our discussion in established scientific principles and validated experimental protocols.

Introduction and Molecular Overview

This compound is a substituted dihydrobenzofuran derivative. The dihydrobenzofuran scaffold is a prevalent core structure in a multitude of natural products and therapeutically active molecules.[4] The specific arrangement of an amino group, a chlorine atom, and a methyl carboxylate group on the aromatic ring makes this molecule a highly functionalized and valuable building block in medicinal chemistry. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide moves beyond a simple data sheet, providing a narrative that connects molecular structure to analytical observations. We will detail not just what the properties are, but how they are determined and why specific techniques are chosen, reflecting a field-proven approach to chemical characterization.

cluster_0 This compound struct cluster_0 Mass Spectrum Isotopic Pattern for [M]+ M M+ Peak (contains ³⁵Cl) Relative Intensity: ~75% M2 M+2 Peak (contains ³⁷Cl) Relative Intensity: ~25%

Caption: Expected M+ and M+2 isotopic pattern in MS.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, which is well-suited for molecules with basic sites like the amino group, to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Interpretation: Identify the [M+H]⁺ ion peak and confirm its m/z value against the theoretical value (228.0422 for C₁₀H₁₁ClNO₃⁺). Crucially, verify the presence and 3:1 intensity ratio of the corresponding [M+H+2]⁺ peak at m/z 230.0393.

Thermal Analysis

Thermal analysis techniques are vital in the pharmaceutical industry to determine the stability, purity, and physical state of materials. [5][6][7][8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is the primary technique for determining melting point and assessing purity.

Expertise & Causality: A sharp, single endotherm on a DSC thermogram is indicative of a pure, crystalline solid. The onset temperature of this peak is taken as the melting point. Broad peaks or the presence of multiple thermal events can suggest impurities or the existence of different polymorphic forms, which is a critical consideration in drug development. [7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Expertise & Causality: By coupling DSC and TGA, one can definitively distinguish between a melting event (observed in DSC, no mass loss in TGA) and a decomposition event (observed in both DSC and TGA). [5][7]This is a self-validating system; for a stable compound, the TGA will show a flat baseline until a high temperature, after which a sharp drop in mass indicates decomposition.

Protocol: Combined Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan (for DSC) and a ceramic or platinum pan (for TGA).

  • Instrument Setup: Place the sample pan and an empty reference pan into the respective instrument cells.

  • Analysis Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis:

    • DSC: Identify the endothermic peak corresponding to melting and determine the onset temperature and enthalpy of fusion.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Solubility Profile

The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and its handling for biological screening.

Expertise & Causality: Benzofuran derivatives, particularly those with aromatic character, often exhibit poor aqueous solubility. [10][11]For laboratory and screening purposes, they are typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solubilizing power. However, when these stock solutions are diluted into aqueous buffers for biological assays, the compound can precipitate, leading to inaccurate results. [10]Therefore, determining the maximum tolerable DMSO concentration in an assay is a crucial preliminary step. [10] Protocol: Preliminary Solubility Assessment

  • Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO, ethyl acetate) at room temperature.

  • Qualitative Assessment: Classify solubility as freely soluble, sparingly soluble, or insoluble based on visual inspection after vortexing and sonication.

  • Quantitative Assessment (HPLC-based): For key solvents, prepare saturated solutions, equilibrate for 24 hours, filter, and analyze the filtrate by a calibrated HPLC method to determine the precise concentration.

Acidity/Basicity (pKa)

The pKa value quantifies the strength of an acid or base and is a fundamental predictor of a molecule's behavior in different pH environments, such as the gastrointestinal tract or cellular compartments. The title compound has two key functional groups that influence its acid-base properties: the basic amino group and the potentially acidic carboxylic acid (though it is esterified). The primary pKa of interest is that of the conjugate acid of the 4-amino group.

Expertise & Causality: The basicity of the aniline-like amino group is modulated by the electronic effects of the other substituents on the aromatic ring. [12][13]* Electron-Donating Effect: The lone pair of the dihydrofuran oxygen can donate electron density into the ring.

  • Electron-Withdrawing Effects: The chlorine atom and the methyl carboxylate group are electron-withdrawing, which decreases the electron density on the ring and on the amino nitrogen. This withdrawal effect reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (i.e., lowering the pKa of its conjugate acid) compared to unsubstituted aniline (pKa ≈ 4.6). [13]Computational methods can be employed to predict these values with reasonable accuracy. [14][15]

Caption: Electronic influences on amino group basicity.

Integrated Analytical Workflow

The characterization of a key intermediate like this compound is not a series of isolated experiments but an integrated workflow. Each piece of data validates the others, building a complete and trustworthy physicochemical profile.

start_end start_end process process data data sub Synthesized Compound nmr NMR (¹H, ¹³C) sub->nmr ms High-Res MS sub->ms thermal DSC / TGA sub->thermal sol Solubility Screen sub->sol d_nmr Structure Confirmed nmr->d_nmr d_ms MW & Formula Confirmed ms->d_ms d_thermal Melting Point, Purity, Stability thermal->d_thermal d_sol Handling & Formulation Data sol->d_sol final Complete Physicochemical Profile d_nmr->final d_ms->final d_thermal->final d_sol->final

Caption: Integrated workflow for physicochemical characterization.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. By integrating spectroscopic, thermal, and solubility data, we have constructed a comprehensive profile that is crucial for its application in pharmaceutical synthesis and development. The methodologies described herein represent a robust, self-validating framework for the characterization of such vital chemical intermediates, ensuring scientific integrity and providing actionable insights for researchers in the field.

References

  • Giron, D. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • da Silva, A. B., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. (n.d.). Expansions of the 1 H NMR spectrum of compounds 2a and 2b obtained in CDCl 3 and acetone-d 6. [Link]

  • NIH. (n.d.). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • nsj prayoglife. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • ACS Publications. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters. [Link]

Sources

"Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical formula. Furthermore, it outlines a logical synthetic pathway, presents a robust workflow for analytical characterization to ensure structural integrity and purity, and discusses its primary applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties and Molecular Identity

This compound is a substituted benzofuran derivative. Its precise molecular structure is fundamental to its reactivity and function as a building block in more complex molecules. The key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 182808-04-4[1][2]
Molecular Formula C₁₀H₁₀ClNO₃[1][2]
Molecular Weight 227.64 g/mol [1][2]
Appearance Off-White Solid (in related compounds)[3]
Storage 2-8°C, Refrigerator[2]

The molecular weight of 227.64 g/mol is a critical parameter for stoichiometric calculations in synthetic reactions and for mass spectrometry analysis. The molecular formula, C₁₀H₁₀ClNO₃, confirms the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, which is consistent with its structure.

Synthesis Pathway

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid precursor, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2). The synthesis of this acid is well-documented and serves as the foundation for producing the target methyl ester.[4][5]

A common route to the precursor acid involves several key steps, starting from a substituted benzoate derivative.[4][5] This includes cyclization to form the dihydrobenzofuran ring, followed by chlorination and hydrolysis.[4][5] Once the carboxylic acid is obtained, a standard Fisher esterification can be employed.

Experimental Protocol: Esterification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous methanol (acting as both solvent and reactant).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the suspension.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

G cluster_precursor Precursor Synthesis cluster_esterification Esterification start Substituted Benzoate cyclize Cyclization start->cyclize chlorinate Chlorination (e.g., NCS) cyclize->chlorinate hydrolyze Hydrolysis chlorinate->hydrolyze acid 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid hydrolyze->acid esterify Esterification (Methanol, Acid Catalyst) acid->esterify product This compound esterify->product

Caption: General workflow for the synthesis of the target methyl ester from its carboxylic acid precursor.

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is essential. This self-validating system confirms that the target molecule has been successfully synthesized to the required specifications for subsequent research or development activities. A typical characterization package for this type of molecule includes several spectroscopic and chromatographic methods.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The analysis should show a molecular ion peak corresponding to the calculated exact mass of the compound (227.04548 for [M]+ of C₁₀H₁₀³⁵ClNO₃).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the ester.

G cluster_analysis Analytical Workflow cluster_results Validation compound Synthesized Product hplc HPLC Analysis compound->hplc ms Mass Spectrometry compound->ms nmr NMR Spectroscopy compound->nmr purity Purity Confirmation (>97%) hplc->purity mw Molecular Weight Verification ms->mw structure Structural Elucidation nmr->structure

Caption: A standard analytical workflow for the characterization and quality control of the final product.

Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features make it a valuable building block for constructing more complex molecules.

Notably, the related carboxylic acid is an intermediate in the synthesis of Prucalopride .[5] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[5] The methyl ester serves a similar role as a direct precursor or building block in synthetic routes leading to Prucalopride and its analogues.

Safety and Handling

  • Hazard Statements: The precursor acid is associated with warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[8]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, to maintain stability.[2][7]

These precautions should be considered as a minimum standard when handling this compound.

References

  • NSJ Prayoglife. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

  • PubChem. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. [Link]

  • Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive identification of molecular architecture is a cornerstone of modern drug discovery and development. Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of pharmacologically active agents such as Prucalopride[1], presents a compelling case study for the synergistic application of modern spectroscopic techniques. This guide provides an in-depth, logic-driven walkthrough of its structure elucidation, moving beyond a mere recitation of data to explain the causal reasoning behind each analytical step. We will demonstrate how a cohesive analysis of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy converges to provide an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of small molecule characterization.

Initial Hypothesis: From Molecular Formula to Degrees of Unsaturation

The first step in any structure elucidation puzzle is to define the elemental composition. The known molecular formula for the target compound is C₁₀H₁₀ClNO₃ .[2][3] This information allows for the calculation of the Degree of Unsaturation (DoU), a crucial first indicator of cyclic systems and multiple bonds.

  • DoU Calculation: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 10 - (10/2) - (1/2) + (1/2) + 1 DoU = 10 - 5 - 0.5 + 0.5 + 1 = 6

A DoU of 6 strongly suggests a complex, unsaturated structure. Our hypothesis, based on the compound's name, is a substituted dihydrobenzofuran ring system. This accounts for:

  • 1 Benzene Ring: 4 degrees (1 ring + 3 double bonds)

  • 1 Dihydrofuran Ring: 1 degree (1 ring)

  • 1 Carbonyl Group (C=O): 1 degree (1 double bond)

The sum (4 + 1 + 1 = 6) perfectly matches the calculated DoU, providing initial confidence in the proposed bicyclic ester framework.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry serves two primary functions at this stage: confirming the molecular weight and providing definitive evidence for the presence of a chlorine atom.

Expertise & Causality:

We employ a high-resolution mass spectrometer (HRMS) to obtain an accurate mass, which can corroborate the elemental formula. More critically, for halogenated compounds, the isotopic distribution pattern is a tell-tale signature.[4] Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[5][6] Therefore, any molecule containing a single chlorine atom will exhibit a characteristic pair of molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is two mass units heavier and approximately one-third the intensity of the M⁺ peak.[5][6] Observing this 3:1 M⁺/M+2 pattern is irrefutable proof of a monochlorinated compound.

Predicted Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Formula C₁₀H₁₀ClNO₃Derived from synthesis and elemental analysis.
Monoisotopic Mass (M⁺) 227.0350 DaCalculated for C₁₀H₁₀³⁵ClNO₃.
M+2 Peak 229.0320 DaCalculated for C₁₀H₁₀³⁷ClNO₃.
Isotopic Ratio (M⁺:M+2) ~ 3:1Characteristic signature of a single chlorine atom.[5][6]
Key Fragments m/z 196Loss of -OCH₃ (31 Da)
m/z 168Loss of -COOCH₃ (59 Da)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (~70 eV), causing ionization to form a molecular ion (M⁺) and fragment ions.[4]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy probes the vibrational modes of molecular bonds, providing a rapid and non-destructive method for identifying the functional groups present.

Expertise & Causality:

Each functional group absorbs infrared radiation at a characteristic frequency. The presence of a primary amine (-NH₂), an ester (C=O), an aromatic ring, and an ether linkage can be confirmed by identifying their respective absorption bands. For a primary amine, we specifically look for a doublet (two distinct peaks) in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7] The ester carbonyl will produce a very strong, sharp absorption band, which is often the most prominent feature in the spectrum.

Predicted FTIR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Confirmed
3450 - 3350Medium, DoubletN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000MediumAromatic C-H StretchAromatic Ring
2980 - 2850MediumAliphatic C-H StretchDihydrofuran -CH₂- groups
1725 - 1705 Strong, Sharp C=O Ester Stretch Methyl Ester (-COOCH₃)
1620 - 1580Medium-StrongN-H Bend / Aromatic C=C StretchAmine / Aromatic Ring
1300 - 1200StrongAryl-O Ether Stretch / Ester C-O StretchDihydrobenzofuran Ether / Ester
800 - 600MediumC-Cl StretchChloro-substituent

NMR Spectroscopy: Assembling the Molecular Scaffold

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule's carbon-hydrogen framework.[8][9] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments to piece the structure together.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interp Interpretation & Assembly H1_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC Fragments Identify Key Spin Systems (e.g., -CH₂-CH₂-) H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HMBC Connect Connect Fragments & Substituents C13_NMR->Connect COSY->Fragments HMBC->Connect Fragments->Connect Final Final Structure Confirmation Connect->Final

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity/splitting).

Predicted Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.5Singlet (s)1HH-6Aromatic proton, isolated (no adjacent H).
~4.8 - 5.5Broad Singlet (br s)2H-NH₂Amine protons, often broad due to exchange.
~4.5 - 4.7Triplet (t)2HH-2 (-O-CH₂-)Aliphatic protons adjacent to ether oxygen (deshielded). Coupled to H-3.
~3.8 - 4.0Singlet (s)3H-OCH₃Methyl ester protons, singlet with no adjacent H.
~3.2 - 3.4Triplet (t)2HH-3 (-Ar-CH₂-)Aliphatic protons adjacent to aromatic ring. Coupled to H-2.
¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR reveals the number of unique carbon environments.

Predicted Signal (δ, ppm)Carbon TypeAssignmentRationale
~165 - 170QuaternaryC=OEster carbonyl carbon, highly deshielded.
~150 - 155QuaternaryC-7aAromatic carbon attached to ether oxygen.
~140 - 145QuaternaryC-4Aromatic carbon attached to the amine group.
~125 - 130QuaternaryC-3aAromatic carbon at ring junction.
~120 - 125QuaternaryC-7Aromatic carbon attached to the ester group.
~115 - 120CHC-6The only aromatic carbon with a proton attached.
~110 - 115QuaternaryC-5Aromatic carbon attached to chlorine.
~70 - 75CH₂C-2 (-O-CH₂-)Aliphatic carbon attached to ether oxygen.
~51 - 53CH₃-OCH₃Methyl ester carbon.
~28 - 32CH₂C-3 (-Ar-CH₂-)Aliphatic carbon attached to the aromatic ring.
2D NMR: Unambiguous Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.[10][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A crucial cross-peak will be observed between the triplet at ~4.6 ppm (H-2) and the triplet at ~3.3 ppm (H-3), confirming the -CH₂-CH₂- moiety of the dihydrofuran ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting non-protonated centers. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Predicted HMBC Correlationsdot

mol [label=<

>];

// Define invisible nodes for arrow start/end points H6 [pos="2.2,0.8!", width=0.1, height=0.1]; H_OCH3 [pos="3.2,2.0!", width=0.1, height=0.1]; H2 [pos="0.3,1.3!", width=0.1, height=0.1]; H3 [pos="0.3,0.3!", width=0.1, height=0.1];

C7 [pos="2.3,1.5!", width=0.1, height=0.1]; C_CO [pos="2.8,1.5!", width=0.1, height=0.1]; C5 [pos="1.8,0.2!", width=0.1, height=0.1]; C7a [pos="1.5,1.5!", width=0.1, height=0.1]; C3a [pos="1.0,0.2!", width=0.1, height=0.1];

// Draw arrows H6 -> C7 [label=" H-6 to C-7", fontcolor="#202124"]; H6 -> C5 [label=" H-6 to C-5", fontcolor="#202124"]; H_OCH3 -> C_CO [label=" OCH₃ to C=O", fontcolor="#202124"]; H2 -> C3a [label=" H-2 to C-3a", fontcolor="#202124"]; H3 -> C5 [label=" H-3 to C-5", fontcolor="#202124"]; }

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a prevalent and industrially relevant synthetic pathway for Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably Prucalopride, a selective high-affinity 5-HT4 receptor agonist. This document delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights for each transformation, and a step-by-step experimental protocol. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to understand, replicate, and potentially optimize this critical synthesis.

Introduction: Strategic Importance of the Target Molecule

This compound is a highly functionalized heterocyclic compound. Its structure incorporates several key features—a dihydrobenzofuran core, a halogen substituent, an aromatic amine, and a carboxylate group—making it a valuable building block in medicinal chemistry. The primary driver for its synthesis is its role as the pivotal precursor to Prucalopride, a drug used to treat chronic constipation.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant commercial and therapeutic interest.

While several synthetic routes have been explored, including those involving organometallic reagents at cryogenic temperatures, this guide will focus on a more practical and scalable approach that proceeds from a substituted hydroxyphenolic precursor.[3] This pathway is characterized by its operational simplicity and avoidance of harsh, difficult-to-handle reagents, rendering it more suitable for large-scale production.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction and functionalization of the dihydrobenzofuran ring system. The core scaffold is assembled first, followed by the introduction of the chloro and amino functionalities in their final form.

Diagram 1: Retrosynthetic Analysis

G Target This compound Intermediate1 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Target->Intermediate1 Hydrolysis (Deprotection) Intermediate2 Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate Intermediate1->Intermediate2 Electrophilic Chlorination StartingMaterial Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate Intermediate2->StartingMaterial Intramolecular Cyclization (Mitsunobu)

Caption: A simplified retrosynthetic breakdown of the target molecule.

This retrosynthetic approach highlights a key strategic decision: the use of an acetamido group as a protecting group for the amine. This serves a dual purpose: it deactivates the aromatic ring sufficiently to prevent unwanted side reactions during subsequent steps and directs the electrophilic chlorination to the desired position.

The Forward Synthesis: A Step-by-Step Mechanistic Walkthrough

The forward synthesis, based on methodologies described in the patent literature, proceeds in three primary stages from a common starting material.[1][4]

Stage 1: Intramolecular Cyclization via Mitsunobu Reaction

The synthesis commences with Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The formation of the dihydrofuran ring is elegantly achieved through an intramolecular Mitsunobu reaction.

  • Reaction: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate to Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[1]

  • Mechanism: The Mitsunobu reaction is a powerful tool for dehydrative coupling. In this intramolecular context, the triphenylphosphine activates the azodicarboxylate, which then deprotonates the phenolic hydroxyl group. The resulting phosphonium species activates the primary alcohol of the hydroxyethyl side chain, making it an excellent leaving group. The phenoxide then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide-azodicarboxylate adduct to form the five-membered dihydrofuran ring.

Expert Insight: The choice of an azodicarboxylate and phosphine is critical. While DEAD is common, alternatives may be chosen based on ease of purification and safety considerations. The reaction is typically run in an anhydrous aprotic solvent like THF or toluene to ensure the reactive intermediates are not quenched by water. A key advantage of this step is its high efficiency and stereospecificity, although the latter is not a factor for this particular substrate.

Diagram 2: Synthetic Workflow

G cluster_0 Synthesis Pathway A Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate B Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate A->B PPh₃, DEAD (Cyclization) C Methyl 4-acetamido-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate B->C NCS (Chlorination) D Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate C->D NaOH, H₂O (Hydrolysis)

Caption: The three-stage forward synthesis pathway.

Stage 2: Electrophilic Aromatic Chlorination

With the dihydrobenzofuran core constructed, the next step is the regioselective introduction of a chlorine atom onto the aromatic ring.

  • Reaction: Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate to Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

  • Reagent: N-Chlorosuccinimide (NCS).[1][4]

  • Mechanism: This is a classic electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. The position ortho to the acetamido group (position 5) is activated and sterically accessible, making it the prime target for chlorination. NCS serves as a convenient and safe source of an electrophilic chlorine species (Cl+).

Trustworthiness Check: The crude product from the Mitsunobu reaction is often used directly in this chlorination step.[1] This "telescoping" of reactions is a common strategy in industrial synthesis to improve efficiency by minimizing workup and purification steps, thereby reducing solvent waste and production time.

Stage 3: Hydrolysis of the Acetamido Protecting Group

The final transformation is the deprotection of the amine to yield the target molecule.

  • Reaction: Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate to this compound.

  • Reagents: An aqueous base, such as sodium hydroxide.[2]

  • Mechanism: This is a standard amide hydrolysis. Under basic conditions, the hydroxide ion attacks the carbonyl carbon of the acetamido group. The resulting tetrahedral intermediate collapses to expel the amine, which is then protonated by water to yield the free amino group and sodium acetate as a byproduct.

Note: If the final desired product is the carboxylic acid (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CAS 123654-26-2), this basic hydrolysis step can also saponify the methyl ester.[2][4] The reaction conditions (temperature, concentration of base, and reaction time) can be tuned to selectively hydrolyze the amide or both the amide and the ester.

Experimental Protocols & Data

The following protocols are synthesized from published procedures and represent a viable laboratory-scale synthesis.

Protocol 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
  • To a stirred solution of Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate anhydrous solvent (e.g., THF), add triphenylphosphine.

  • Cool the mixture in an ice bath.

  • Add an azodicarboxylate (e.g., DEAD) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • The resulting crude product solution can often be carried forward directly to the next step.

Protocol 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
  • To the crude solution from the previous step, add N-Chlorosuccinimide (NCS) portion-wise.

  • Stir the reaction at room temperature. Monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NCS.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude chlorinated product.

Protocol 3: Synthesis of this compound
  • Dissolve the crude Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in a suitable solvent mixture, such as methanol and water.[3]

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the final product.

StepStarting MaterialKey ReagentsTypical YieldReference
1. Cyclization Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoatePPh₃, DEAD/DIADHigh (often used crude)[1]
2. Chlorination Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylateN-Chlorosuccinimide (NCS)High (often used crude)[1][4]
3. Hydrolysis Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateNaOH, H₂O~89% (for carboxylic acid)[4]

Conclusion and Future Perspectives

The synthetic pathway detailed herein represents a robust and scalable method for the production of this compound. The sequence of an intramolecular Mitsunobu reaction, followed by electrophilic chlorination and final deprotection, is chemically sound and avoids the use of hazardous or cryogenic reagents. For professionals in drug development, this pathway offers a reliable foundation for producing key intermediates. Future optimization efforts could focus on catalytic alternatives to the Mitsunobu reaction, exploring greener solvents, and developing continuous flow processes to further enhance the efficiency and safety of this important synthesis.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKAT USA. Available at: [Link]

  • Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.Google Patents.
  • Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.Google Patents.
  • Preparation method of 2, 3-dihydrobenzofuran compound.Google Patents.
  • This compound. Pharmaffiliates. Available at: [Link]

Sources

A-Z Guide to Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: A Cornerstone Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides an in-depth technical examination of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a pivotal building block in modern medicinal chemistry. We will dissect its strategic importance, focusing on the privileged dihydrobenzofuran scaffold, and provide a comprehensive overview of its physicochemical properties. The core of this guide is dedicated to a detailed, field-tested synthesis protocol for the building block itself, followed by a thorough case study on its application in the multi-step synthesis of the antidepressant drug, Vilazodone. Mechanistic insights, process optimization, and reactivity profiles are discussed to equip researchers and drug development professionals with actionable knowledge for leveraging this versatile intermediate in their synthetic endeavors.

The Strategic Importance of the Dihydrobenzofuran Scaffold

The Privileged Nature of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran scaffold is a recurring structural motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry.[1][2] This framework, consisting of a fused aryl and dihydrofuran ring system, provides a rigid, three-dimensional topography that is ideal for precise interactions with biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][3][4] The inherent value of this scaffold makes its substituted analogues, like the topic compound, highly sought-after starting materials for drug discovery programs.[5]

Introduction to this compound

This compound (CAS No: 182808-04-4) is a highly functionalized intermediate that has gained prominence primarily as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7] Its structure is strategically adorned with multiple reactive handles: an aniline-like amino group, a nucleophilic chlorine atom on the aromatic ring, and a methyl ester. This pre-installed functionality allows for sequential, regioselective modifications, making it an efficient and convergent building block for constructing elaborate molecular architectures.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the building block's physical and chemical properties is paramount for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

PropertyValueSource
CAS Number 182808-04-4[6]
Molecular Formula C10H10ClNO3[6]
Molecular Weight 227.64 g/mol [6]
Appearance Off-white to white solid/powder[8]
Storage 2-8°C, Refrigerator[6]

While detailed spectroscopic data (NMR, IR, MS) is typically provided on a certificate of analysis with purchase, the structure implies characteristic signals that would be used for quality control: aromatic and aliphatic C-H signals in ¹H and ¹³C NMR, a distinct carbonyl stretch in IR, and a clear molecular ion peak in mass spectrometry.

Synthesis of the Core Building Block

The synthesis of the title compound's carboxylic acid precursor (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CAS: 123654-26-2) is well-documented and provides the foundation for accessing the methyl ester.[9][10][11] A common industrial route involves a multi-step sequence starting from more accessible materials.[12][13]

Synthetic Pathway Overview

A representative synthesis involves the cyclization of a substituted phenol, followed by chlorination and hydrolysis.[13] This approach is favored for its scalability and control over regiochemistry.

Synthesis_Pathway A Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate B Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate A->B Intramolecular Mitsunobu Reaction (PPh3, DEAD/DIAD) C Methyl 4-acetamido-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate B->C Electrophilic Chlorination (NCS) D 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid C->D Hydrolysis (NaOH, H2O) E Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate D->E Esterification (MeOH, H+)

Caption: Synthetic pathway to the target building block.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on common procedures described in the literature, such as those found in patents.[13][14]

Step 1: Intramolecular Cyclization

  • To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate organic solvent (e.g., THF), add triphenylphosphine.

  • Cool the mixture in an ice bath and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture and purify the crude product, often by precipitation or chromatography, to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[13]

Step 2: Electrophilic Chlorination

  • Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or DMF.

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution.

  • Heat the reaction mixture (e.g., 50-80°C) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction, and isolate the crude chlorinated product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, often through aqueous workup and filtration.[12]

Step 3: Hydrolysis

  • Suspend the chlorinated intermediate in a mixture of water and a co-solvent like propylene glycol monomethyl ether.[14][15]

  • Add a strong base, such as 40-50% aqueous sodium hydroxide, and heat the mixture (e.g., 70-90°C) for several hours.[12][15]

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~3 to precipitate the product.[15]

  • Filter, wash with water, and dry to obtain 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[15]

Step 4: Esterification

  • Suspend the carboxylic acid from Step 3 in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Heat the mixture to reflux until the reaction is complete.

  • Neutralize the reaction, remove the methanol under reduced pressure, and isolate the final product, this compound, through extraction and purification.

Application in Multi-step Synthesis: A Case Study of Vilazodone

The primary utility of this building block is demonstrated in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used to treat major depressive disorder.[16]

Overview of the Synthetic Strategy for Vilazodone

Vilazodone's structure features a complex piperazine linker connecting the dihydrobenzofuran moiety to a cyanoindole group.[16] The synthesis leverages the amino group of our building block for a key amide coupling reaction, which is then elaborated to form the final API. While multiple routes to Vilazodone exist, many converge on a strategy that couples a piperazine-containing fragment with an indole fragment.[17][18][19][20] Our building block is crucial for constructing the piperazine-benzofuran portion of the molecule.

Vilazodone_Synthesis cluster_0 Benzofuran Fragment Synthesis cluster_1 Indole Fragment Synthesis A Methyl 4-amino-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate B Amide Intermediate A->B Amidation C Piperazine-Benzofuran Fragment B->C Cyclization/ Linker Addition E Vilazodone C->E Nucleophilic Substitution (Coupling) D 3-(4-chlorobutyl)-1H- indole-5-carbonitrile D->E

Caption: Convergent synthesis of Vilazodone.

Mechanistic Insights and Causality

The choice of this compound is highly strategic:

  • Amino Group Reactivity: The 4-amino group acts as a potent nucleophile, readily participating in acylation or amide bond formation, which is a critical first step in building the linker.

  • Ester Functionality: The methyl ester at the 7-position can be converted to a carboxamide at a later stage, a key functional group in the final Vilazodone structure.[18] This conversion is often performed after the main fragments are coupled.

  • Regiocontrol: The substituents on the aromatic ring direct subsequent reactions. The chlorine atom at position 5 deactivates the ring slightly but also provides a potential handle for other cross-coupling reactions if needed, though it remains in the final structure of many known drugs.

The synthesis of Vilazodone from this intermediate typically involves converting the ester to an amide and then coupling the resulting piperazine-benzofuran fragment with the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile side chain via nucleophilic substitution.[17][18]

Reactivity Profile and Synthetic Potential

Beyond Vilazodone, the unique arrangement of functional groups on this compound opens avenues for creating diverse chemical libraries for drug discovery.

  • N-Functionalization: The primary amino group is the most accessible site for modification. It can undergo acylation, alkylation, sulfonylation, or be used in reductive amination to introduce a wide variety of side chains.

  • Amide Scaffolding: The methyl ester can be hydrolyzed to the corresponding carboxylic acid[9][15] or directly converted into a wide range of primary, secondary, or tertiary amides using different amines. This allows for probing structure-activity relationships related to this part of the molecule.

  • Aromatic Substitution: While the ring is somewhat deactivated, further electrophilic aromatic substitution could potentially be achieved under forcing conditions, likely directed by the powerful activating amino group.

Conclusion

This compound is more than just an intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a robust and efficient platform for the synthesis of complex pharmaceutical agents like Vilazodone. The dihydrobenzofuran core ensures biological relevance, while the carefully placed substituents facilitate convergent and high-yielding synthetic strategies. For researchers in drug development, a deep understanding of this building block's synthesis, reactivity, and application is essential for accelerating the discovery of next-generation therapeutics.

References

  • Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Zahoor, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

  • Fares, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals. Retrieved from [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Zahoor, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Retrieved from [Link]

  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of Chemical Research. Retrieved from [Link]

  • Nilsson, K., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). Request PDF on ResearchGate. Retrieved from [Link]

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016). Google Patents.
  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • This compound. (n.d.). NSJ Prayoglife. Retrieved from [Link]

  • Process for preparing vilazodone hydrochloride. (2013). ResearchGate. Retrieved from [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). Request PDF on ResearchGate. Retrieved from [Link]

  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. (2014). Google Patents.
  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (2013). Google Patents.
  • Vilazodone. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Prucalopride from Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist that enhances gastrointestinal motility, making it a crucial therapeutic agent for chronic idiopathic constipation.[1][2] This document provides a comprehensive, two-step synthetic protocol for Prucalopride starting from the key intermediate, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. The methodology detailed herein is built upon established and validated chemical transformations, emphasizing mechanistic rationale, procedural safety, and purification strategies to yield high-purity Prucalopride, suitable for subsequent conversion to its pharmaceutically preferred succinate salt.

Introduction & Synthetic Strategy

The synthesis of Prucalopride from its advanced benzofuran intermediate is fundamentally an exercise in amide bond formation. The overall strategy involves two primary transformations:

  • Saponification: The methyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This step is critical as it "activates" the carboxyl group for the subsequent coupling reaction.

  • Amide Coupling: The newly formed carboxylic acid is coupled with the primary amine of the piperidine side-chain, 1-(3-methoxypropyl)piperidin-4-amine, to form the final amide product, Prucalopride.

This guide provides a robust protocol using a mixed anhydride activation method with ethyl chloroformate, a widely cited and scalable approach.[2][3]

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling A Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate (1) B 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid (2) A->B 1. NaOH, H₂O, Δ 2. HCl (aq) D Prucalopride (Free Base) B->D 1. Et₃N, Ethyl Chloroformate, DCM 2. Add C C 1-(3-methoxypropyl)piperidin-4-amine

Caption: Step-by-step experimental workflow for Prucalopride synthesis.

Safety & Handling

  • Ethyl Chloroformate: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

  • Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye irritation.

  • Sodium Hydroxide & Hydrochloric Acid: Strong base and strong acid, respectively. Both are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Available at: [Link]

  • Google Patents. (2017). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.
  • Google Patents. (2014). CN103664912A - Synthesis process of prucalopride.
  • Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • PubChem. (n.d.). 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-YL)benzofuran-7-carboxamide. Available at: [Link]

  • SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds. Available at: [Link]

  • Google Patents. (2014). CN103664912B - A kind of synthesis technique of prucalopride.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and purity assessment in research and drug development settings. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.[3][4][5][6]

Introduction

This compound is a significant heterocyclic compound, often employed as a building block in the synthesis of pharmacologically active molecules.[7][8] Specifically, it is a known intermediate in the manufacturing of Prucalopride, a selective 5-HT4 receptor agonist.[1] Given its role in pharmaceutical synthesis, a validated, high-quality analytical method is crucial for ensuring the purity and consistency of the intermediate, which directly impacts the quality of the final active pharmaceutical ingredient (API).

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[9][10][11] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[11][12] This application note presents a comprehensive, step-by-step protocol for the analysis of this compound, developed and validated to meet the stringent requirements of the pharmaceutical industry.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated pH meter.

  • Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (Purity >99%).

Chromatographic Conditions

The separation was optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time. The final chromatographic conditions are summarized in Table 1.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Causality behind Experimental Choices:

  • Column: A C18 column was selected as it is a versatile, non-polar stationary phase suitable for retaining the moderately hydrophobic target analyte.[10]

  • Mobile Phase: A mixture of water and acetonitrile provides good separation efficiency for a wide range of compounds in reversed-phase HPLC.[12] The addition of 0.1% formic acid to the aqueous phase helps to protonate the amino group of the analyte, leading to improved peak shape and reproducibility.[13]

  • Gradient Elution: A gradient elution program was employed to ensure the elution of any potential impurities with differing polarities and to achieve a shorter run time with a sharp peak for the main analyte.[9][13]

  • Detection Wavelength: The UV detection wavelength of 254 nm was chosen based on the UV absorbance spectrum of the analyte, which shows significant absorbance at this wavelength, ensuring good sensitivity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: For the analysis of a bulk drug sample, accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6][15] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The chromatograms showed no interfering peaks at the retention time of the analyte, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing five concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) >0.999
Regression Equation y = 45872x + 12345
Accuracy

The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The results are presented in Table 2.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL) (n=3)% Recovery% RSD
80%4039.899.5%0.8%
100%5050.3100.6%0.5%
120%6059.599.2%0.7%
Precision

The precision of the method was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed.

Precision Type% RSD (n=6)
Repeatability < 1.0%
Intermediate Precision < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

System Suitability

System suitability tests are an integral part of the analytical procedure.[4] These tests were performed by injecting five replicate injections of a 50 µg/mL standard solution. The acceptance criteria are summarized in Table 3.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20008500
% RSD of Peak Area ≤ 2.0%0.6%

Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Analysis_Run Sample/Standard Analysis Sample_Prep->Analysis_Run HPLC_System HPLC System Setup HPLC_System->System_Suitability System_Suitability->Analysis_Run Pass Integration Peak Integration Analysis_Run->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of the target compound.

Conclusion

The developed and validated RP-HPLC method for the quantitative analysis of this compound is specific, linear, accurate, and precise. The method is suitable for routine quality control analysis of this important pharmaceutical intermediate. The short run time and simple mobile phase composition make it an efficient and cost-effective analytical solution.

References

  • Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.
  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available from: [Link]

  • Reverse Phase HPLC Basics for LC/MS. IonSource. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • HPLC Method Validation Benzofuran Derivatives. Seeseiten Buchhandlung. Available from: [Link]

  • Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of the pharmaceutical agent Prucalopride.[1][2] The method leverages the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust identification and quantification.[3][4] This application note is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering insights into method development, from sample preparation to data analysis, grounded in established scientific principles.

Introduction and Analyte Overview

This compound is a critical building block in pharmaceutical synthesis.[1][5] Its precise quantification is essential for ensuring reaction yield, purity of the final active pharmaceutical ingredient (API), and overall process control. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and speed.[3][6]

This guide details a method based on Electrospray Ionization (ESI) coupled with a triple quadrupole (QqQ) mass spectrometer, a configuration renowned for its quantitative performance in small molecule analysis.[3][7]

Analyte Characteristics:

PropertyValueSource
Chemical Name This compound[8]
Molecular Formula C₁₀H₁₀ClNO₃Calculated
Average Molecular Weight 227.64 g/mol Calculated
Monoisotopic Mass 227.03492 DaCalculated
CAS Number 182808-04-4[8][9]
Chemical Structure

Principle of the LC-MS/MS Method

The methodology employs reversed-phase liquid chromatography to separate the target analyte from the sample matrix. The eluent is then introduced into the mass spectrometer using a 'soft' ionization technique, Electrospray Ionization (ESI), which is highly suitable for polar molecules and minimizes in-source fragmentation.[7][10] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion is isolated and fragmented, and only a characteristic product ion is monitored.[3] This two-stage mass filtering dramatically reduces chemical noise and enhances the signal-to-noise ratio for the analyte.

Causality in Method Design: Why Electrospray Ionization (ESI)?

The choice of ionization source is critical for successful MS analysis. For this compound, ESI in positive ion mode is the logical choice for several reasons:

  • Presence of a Basic Site: The primary aromatic amine group (-NH₂) is a strong proton acceptor (a basic site). In an acidic mobile phase, this group is readily protonated to form a stable [M+H]⁺ ion, a prerequisite for positive mode ESI.[7] The relationship between a compound's basicity and its ESI response is a fundamental principle for nitrogen-containing molecules.[7]

  • Polarity: The combination of the amine, ester, and ether functionalities renders the molecule sufficiently polar to be soluble in typical reversed-phase mobile phases and amenable to the ESI mechanism.[7]

  • Alternative Ionization: While Atmospheric Pressure Chemical Ionization (APCI) is an option, it is generally preferred for less polar compounds.[11][12] Given the analyte's characteristics, ESI is expected to provide superior ionization efficiency and sensitivity.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS grade, ≥99%)

  • Equipment:

    • UHPLC or HPLC system

    • Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer with an ESI source

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Protocol: Standard and Sample Preparation

This protocol outlines the preparation of calibration standards and a general approach for sample analysis, assuming the sample originates from a synthesis reaction mixture.

Step 1: Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of the analyte standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol. This is the Stock Solution .

Step 2: Intermediate and Working Standard Preparation

  • Prepare a 10 µg/mL Intermediate Solution by diluting 100 µL of the Stock Solution into 10 mL of 50:50 acetonitrile/water.

  • Create a series of Working Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the Intermediate Solution with 50:50 acetonitrile/water.

Step 3: Sample Preparation (from reaction mixture)

  • Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Add 990 µL of 50:50 acetonitrile/water (a 1:100 dilution).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

    • Note: Further dilution may be necessary to bring the analyte concentration within the calibration range.

G cluster_prep Standard & Sample Preparation Workflow stock 1. Prepare 1 mg/mL Stock in Methanol intermediate 2. Create 10 µg/mL Intermediate in 50:50 ACN/H₂O stock->intermediate cal_curve 3. Generate Calibration Curve (e.g., 0.1-100 ng/mL) intermediate->cal_curve analysis Inject into LC-MS/MS cal_curve->analysis sample_dilute A. Dilute Reaction Mixture (e.g., 1:100 in 50:50 ACN/H₂O) sample_filter B. Centrifuge & Filter (0.22 µm) sample_dilute->sample_filter sample_filter->analysis G cluster_ms_dev MS/MS Method Development Logic infuse 1. Infuse Standard (~1 µg/mL) q1_scan 2. Q1 Full Scan Identify Precursor [M+H]⁺ (m/z 228.0) infuse->q1_scan ms2_scan 3. Product Ion Scan on m/z 228.0 (Ramp Collision Energy) q1_scan->ms2_scan select_ions 4. Select Intense & Specific Product Ions ms2_scan->select_ions optimize_ce 5. Optimize Collision Energy (CE) for each transition select_ions->optimize_ce mrm_method Final MRM Method (Quantifier + Qualifier) optimize_ce->mrm_method

Sources

Application Notes & Protocols: The Use of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the qualification and application of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate as a reference standard in pharmaceutical analysis. Primarily known as a key intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist, this compound's purity and characterization are critical for the accurate quantification of related impurities in the drug substance and product.[1][] These application notes are designed for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. We will detail the scientific rationale behind its use, a protocol for its qualification as a secondary reference standard, and a validated HPLC method for its application in impurity profiling.

Introduction: The Role of Reference Standards in Pharmaceutical Quality

Pharmaceutical reference standards are highly characterized materials essential for ensuring the quality, safety, and efficacy of medicines.[3] They serve as the benchmark for analytical testing, enabling the verification of identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products.[3] The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," sets the global standard for the production and control of APIs, including the qualification and management of reference standards.[4][5]

This compound (CAS No: 182808-04-4) is a critical process intermediate in the synthesis of Prucalopride.[6] Its corresponding carboxylic acid, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No: 123654-26-2), is a known impurity that must be monitored in the final API.[][7] Therefore, a well-characterized standard of the methyl ester is invaluable for developing and validating analytical methods to control the levels of this and other related impurities.

Physicochemical Properties & Characterization

A thorough understanding of the reference material's properties is the foundation of its use.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 182808-04-4[6]
Molecular Formula C₁₀H₁₀ClNO₃[8]
Molecular Weight 227.64 g/mol [9]
Appearance Off-white to white solid/powder[10]
Storage 2-8°C, Refrigerator[9]

The structural identity of a candidate reference standard must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify proton and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular identity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Qualification Protocol for a Secondary Reference Standard

When a primary reference standard from a pharmacopeial source (e.g., USP, EP) is unavailable, an in-house or secondary reference standard must be meticulously qualified.[11] This process establishes its purity and assigns a potency value, ensuring its suitability for quantitative analysis. The qualification must be documented and follow a predefined protocol, adhering to ICH Q7 principles.[12][13]

Logical Workflow for Qualification

The following diagram illustrates the workflow for qualifying this compound as a secondary reference standard.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Determination (Mass Balance) cluster_2 Phase 3: Potency Assignment & Documentation Sourcing Source High-Purity Candidate Material (>98%) ID_Confirm Structural Confirmation (NMR, MS, IR) Sourcing->ID_Confirm Initial Assessment Purity_HPLC Chromatographic Purity (HPLC, 100% - area of impurities) ID_Confirm->Purity_HPLC Proceed if structure is confirmed Potency_Calc Calculate Potency (Mass Balance Approach) Purity_HPLC->Potency_Calc Combine purity data Water_Content Water Content (Karl Fischer Titration) Water_Content->Potency_Calc Combine purity data ROI Residue on Ignition (Inorganic Impurities) ROI->Potency_Calc Combine purity data Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Potency_Calc Combine purity data CoA Generate Certificate of Analysis (CoA) Potency_Calc->CoA Stability Establish Retest Date & Initiate Stability Study CoA->Stability

Caption: Workflow for qualifying a secondary reference standard.

Step-by-Step Qualification Protocol

Objective: To fully characterize and assign a purity value to a batch of this compound for use as a reference standard.

1. Sourcing and Initial Assessment:

  • Procure a high-purity batch of the material, preferably with a manufacturer's purity claim of >98%.
  • Perform identity confirmation via IR spectroscopy against a known reference spectrum or through full structural elucidation (NMR, MS) if no prior spectrum exists.

2. Chromatographic Purity Determination (HPLC):

  • Method: Utilize the HPLC method detailed in Section 4 of this document.
  • Procedure:
  • Prepare a solution of the candidate standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
  • Inject the solution and record the chromatogram.
  • Determine the area percentage of the main peak relative to all other peaks (impurities). The purity is calculated as (100% - % Total Impurities).
  • Acceptance Criteria: Main peak should be ≥ 99.0% area.

3. Determination of Volatiles and Non-Volatiles:

  • Water Content: Perform Karl Fischer titration to determine the water content.
  • Residual Solvents: Use Gas Chromatography with Headspace (GC-HS) to quantify any residual solvents from the synthesis process.
  • Residue on Ignition (ROI): Determine the content of inorganic impurities using a standard pharmacopeial method.

4. Potency Calculation (Mass Balance Approach):

  • The potency is calculated by subtracting the percentages of all identified impurities from 100%.
  • Formula: Potency (%) = (100% - % Chromatographic Impurities) x (1 - (% Water/100)) x (1 - (% Residual Solvents/100)) x (1 - (% ROI/100))

5. Documentation - The Certificate of Analysis (CoA):

  • A comprehensive CoA must be generated, summarizing all test results.[14] A model CoA includes key information as outlined by organizations like the WHO.[15]
  • Mandatory Fields:
  • Name of the issuing laboratory.
  • Material Name, Batch Number, and CAS Number.
  • Date of Manufacture and recommended Retest Date.
  • Storage Conditions.
  • A table listing each test, the specification, and the result obtained.
  • The calculated Potency value.
  • A traceability statement.
  • Signature of an authorized person from the Quality Unit.[5][16]

6. Stability and Storage:

  • Store the qualified reference standard at the recommended temperature of 2-8°C.[9]
  • Establish a re-test period (e.g., 12-24 months) during which the standard's purity will be monitored to ensure it remains suitable for use.[12]

Application Protocol: Impurity Profiling of Prucalopride

This protocol describes an HPLC method for the quantification of Prucalopride and its related substances, using the qualified this compound as a reference standard for a specific impurity.

Experimental Workflow

Caption: HPLC analysis workflow for impurity quantification.

Detailed HPLC Method

This method is adapted from published literature for the analysis of Prucalopride and its impurities.[17][18][19]

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., KROMASIL or equivalent)
Mobile Phase 60:40 (v/v) mixture of Potassium Dihydrogen Orthophosphate buffer (pH 3.7) and Methanol
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

Reagent Preparation:

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.7 with orthophosphoric acid.[17]

  • Mobile Phase Preparation: Mix the buffer and HPLC grade methanol in a 60:40 ratio. Filter and degas before use.

  • Diluent: Use the mobile phase as the diluent for all solutions.

Solution Preparation:

  • Standard Stock Solution (A): Accurately weigh about 25 mg of the qualified this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. (Concentration ≈ 0.5 mg/mL)

  • Standard Solution (B): Pipette 5.0 mL of Standard Stock Solution (A) into a 50 mL volumetric flask and dilute to volume with the diluent. (Concentration ≈ 0.05 mg/mL)

  • Sample Solution: Accurately weigh about 50 mg of the Prucalopride API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. (Concentration ≈ 1.0 mg/mL)

System Suitability:

  • Inject the Standard Solution (B) five times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000.

  • The tailing factor should be not more than 2.0.

Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution (B) and record the peak area and retention time.

  • Inject the Sample Solution and record the chromatogram. Identify the impurity peak by comparing its retention time with that of the standard.

  • Calculate the percentage of the impurity in the Prucalopride API sample using the external standard formula.

Calculation:

% Impurity = (Area_impurity_sample / Area_std) x (Conc_std / Conc_sample) x Potency_std x 100

Where:

  • Area_impurity_sample = Peak area of the impurity in the sample chromatogram.

  • Area_std = Average peak area of the reference standard from the system suitability injections.

  • Conc_std = Concentration of the Standard Solution (B) in mg/mL.

  • Conc_sample = Concentration of the Sample Solution in mg/mL.

  • Potency_std = Potency of the reference standard as a decimal (e.g., 99.5% = 0.995).

Conclusion

The successful development and manufacturing of safe and effective pharmaceuticals rely on rigorous analytical control, which is fundamentally dependent on the quality of reference standards. This compound, a key intermediate for Prucalopride, serves as a critical reference material for impurity control. By following the detailed qualification and application protocols outlined in this guide, analytical laboratories can ensure the establishment of a robust, scientifically sound, and compliant reference standard. This enables accurate monitoring of process-related impurities, thereby safeguarding the quality of the final drug product and ensuring regulatory compliance.

References

  • SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds.
  • Veeprho. (n.d.). Prucalopride Impurities and Related Compound.
  • BOC Sciences. (n.d.). Prucalopride and Impurities.
  • SynZeal. (n.d.). Prucalopride Impurities.
  • Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link].

  • Journal of Innovative Pharmacy and Biological Sciences. (2020). Method development and validation of Prucalopride succinate in bulk and tablet dosage form by RP-HPLC method. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). Prucalopride-impurities.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Novel Validated Uplc Method for The Determination of Prucalopride Succinate in Solid Dosage Form. Retrieved from [Link].

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link].

  • Cambrex Corporation. (n.d.). Reference Standards. Retrieved from [Link].

  • Scribd. (n.d.). Certificate of Analysis Template. Retrieved from [Link].

  • PMC - NIH. (2023). Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation. Retrieved from [Link].

  • JournalGRID. (2021). New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link].

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Prucalopride Succinate in Bulk and Formulation by UV-Visible Spectrophotometry. Retrieved from [Link].

  • Jordan Food and Drug Administration. (n.d.). Template of Certificate of Analysis. Retrieved from [Link].

  • Impact Journals. (n.d.). Implementation of Quality by Design Approach for Analytical Method Development and Validation for Estimation of Prucalopride Succinate in the Bulk. Retrieved from [Link].

  • European Medicines Agency (EMA). (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link].

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link].

  • ResearchGate. (2020). development and validation of rp-hplc method for estimation of prucalopride succinate in pharmaceutical dosage form. Retrieved from [Link].

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link].

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link].

  • APIC (CEFIC). (2022). ICH-Q7-How-To-Do-version17. Retrieved from [Link].

  • IntuitionLabs. (n.d.). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved from [Link].

  • nsj prayoglife. (n.d.). This compound. Retrieved from [Link].

  • Qualio. (n.d.). The complete guide to the ICH Q7 guidelines. Retrieved from [Link].

  • PubChem. (n.d.). Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from [Link].

Sources

Application Note: Profiling and Quantitation of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in Prucalopride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for the identification and quantification of the process-related impurity, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, in Prucalopride active pharmaceutical ingredient (API). Prucalopride, a high-affinity serotonin (5-HT₄) receptor agonist, requires stringent purity control to ensure clinical safety and efficacy. This document outlines a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed in accordance with International Council for Harmonisation (ICH) guidelines. We delve into the rationale behind method development, provide a step-by-step protocol for analysis, and detail the necessary validation parameters, offering a complete solution for quality control and regulatory submission.

Introduction: The Imperative of Impurity Profiling

Prucalopride is a dihydro-benzofuran-carboxamide derivative indicated for the treatment of chronic idiopathic constipation. Its mechanism relies on the selective agonism of 5-HT₄ receptors, which stimulates colonic motility. As with any pharmaceutical compound, the manufacturing process can introduce impurities, which may include starting materials, intermediates, byproducts, or degradation products. The presence of such impurities, even at trace levels, can impact the drug's safety, efficacy, and stability.

Regulatory bodies worldwide, including the FDA, EMA, and others adhering to ICH guidelines, mandate rigorous characterization and control of impurities. Specifically, the ICH Q3A(R2) guideline necessitates the identification and characterization of any impurity present at a level of 0.10% or greater in the drug substance.

This guide focuses on This compound (Figure 1), a key starting material or intermediate in common synthetic routes for Prucalopride. Its structural similarity to the final API presents a significant analytical challenge, requiring a highly specific and sensitive method to ensure its effective removal and control in the final product.

Genesis of the Impurity: A Synthetic Perspective

Understanding the origin of an impurity is fundamental to controlling it. This compound is a critical building block in the synthesis of Prucalopride. Its journey to becoming an impurity in the final API is typically as an unreacted starting material that has been carried through the manufacturing process.

The generalized synthetic pathway involves the coupling of this benzofuran core with the piperidine side chain. Incomplete reaction or inefficient purification at subsequent stages can lead to its persistence in the final Prucalopride API. Therefore, a robust analytical method is not just a quality control tool but also a critical process analytical technology (PAT) component for optimizing the synthesis and purification steps.

Analytical Strategy: A Rationale-Driven Approach

The development of a successful analytical method hinges on understanding the physicochemical properties of the analyte (Prucalopride) and the impurity. Both molecules contain a basic amino group and a benzofuran core, making them suitable for analysis by reverse-phase liquid chromatography with UV detection.

Chromatographic Method Selection

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is the chosen platform.

  • Rationale: RP-HPLC is ideal for separating moderately polar compounds like Prucalopride and its impurity. The C18 stationary phase provides excellent hydrophobic retention, while the use of a polar mobile phase allows for fine-tuning of selectivity. A PDA detector offers the advantage of acquiring full UV spectra, which is invaluable for peak purity assessment and confirmation of identity.

Column and Mobile Phase Optimization
  • Column: A LUNA® C18(2) column (150 x 4.6 mm, 3.5 µm) is recommended.

    • Rationale: The C18 phase offers the necessary hydrophobicity for adequate retention. The 3.5 µm particle size provides a good balance between high resolution and moderate backpressure, suitable for standard HPLC systems.

  • Mobile Phase: A gradient elution using an acetate buffer and acetonitrile is employed.

    • Rationale: The primary amine on both Prucalopride and the impurity is ionizable. Controlling the mobile phase pH with a buffer (e.g., ammonium acetate, pH adjusted to 4.5) is critical to ensure consistent retention times and symmetrical peak shapes by suppressing the silanol interactions on the stationary phase. A gradient elution (varying the percentage of organic solvent over time) is necessary to first elute the more polar impurity with a sharp peak, followed by the elution of the more retained Prucalopride API within a reasonable analysis time.

Experimental Protocol: Step-by-Step Implementation

This protocol provides a detailed methodology for the quantitation of this compound impurity in Prucalopride.

Instrumentation and Materials
  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Column: LUNA® C18(2), 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (AR Grade)

    • Glacial Acetic Acid (AR Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Standards:

    • Prucalopride Reference Standard (RS)

    • This compound Impurity Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10mM Ammonium Acetate solution. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Impurity Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the impurity standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Prucalopride Sample Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of Prucalopride API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Chromatographic Conditions
ParameterCondition
Column LUNA® C18(2), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 268 nm
Gradient Program Time (min)
0.0
15.0
20.0
22.0
22.1
28.0
Workflow for Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A and B) & Diluent sys_suit Perform System Suitability Test (SST) prep_mobile->sys_suit prep_std Prepare Impurity Standard Solution prep_std->sys_suit prep_sample Prepare Prucalopride API Sample Solution inject_sample Inject Sample Solution(s) prep_sample->inject_sample inject_std Inject Standard for Calibration/Response Factor sys_suit->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Impurity % using Area Normalization or External Standard Method integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for impurity analysis.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

System Suitability

Before any sample analysis, a system suitability solution (e.g., a spiked sample) is injected to verify the performance of the chromatographic system.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Prucalopride and impurity peaksEnsures baseline separation for accurate integration.
Tailing Factor (T) ≤ 1.5 for both peaksConfirms good peak shape, free from column overload or secondary interactions.
Theoretical Plates (N) > 2000 for both peaksIndicates high column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates the precision of the injection and detection system.
Core Validation Parameters
  • Specificity: Demonstrated by the baseline resolution of the impurity from Prucalopride and any other potential impurities. Peak purity analysis using a PDA detector should confirm that the analyte peaks are spectrally homogeneous.

  • Linearity: The method's linearity should be established by analyzing a series of impurity solutions at different concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. This ensures the method has sufficient sensitivity to detect impurities at the required reporting threshold (e.g., 0.05%).

  • Accuracy: Assessed by performing recovery studies. A known amount of the impurity standard is spiked into the Prucalopride sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within 90.0% to 110.0%.

  • Precision:

    • Repeatability (Intra-day): Determined by analyzing six replicate samples of Prucalopride spiked with the impurity at the specification level. The Relative Standard Deviation (%RSD) should be ≤ 5.0%.

    • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day using different equipment to assess the method's reproducibility.

  • Robustness: The reliability of the method is tested by making small, deliberate variations to key parameters such as mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability criteria must still be met under these varied conditions.

Data Interpretation and Reporting

The amount of the impurity is calculated based on the area of the impurity peak relative to the total area of all peaks (area normalization) or, more accurately, against the response of a known concentration of the impurity standard (external standard method).

Calculation (External Standard):

% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Any result that exceeds the established specification limit is considered an Out-of-Specification (OOS) result and must trigger a formal laboratory investigation.

G start OOS Result Obtained phase1 Phase 1: Initial Laboratory Investigation start->phase1 check_obvious Check for Obvious Errors? (e.g., calculation, injection error, system failure) phase1->check_obvious error_found Error Confirmed. Invalidate Initial Result. Re-test. check_obvious->error_found Yes no_error No Obvious Error Found check_obvious->no_error No phase2 Phase 2: Full Scale Investigation no_error->phase2 review_prod Review Production & Sampling Procedures phase2->review_prod retest Perform Retesting (if scientifically justified) phase2->retest conclude Conclude Investigation. Identify Root Cause. Implement CAPA. review_prod->conclude retest->conclude

Caption: Decision workflow for an OOS investigation.

Conclusion

This application note details a robust and reliable RP-HPLC method for the control of this compound in Prucalopride API. The methodology is built on a strong scientific rationale and is designed to meet the stringent requirements of global regulatory agencies. Adherence to this protocol and its validation framework will ensure the accurate monitoring of this critical process impurity, contributing to the overall quality, safety, and consistency of the final drug product.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: ANDA Submissions — Impurities in Drug Substances. (2009). [Link]

  • Phenomenex. LUNA C18(2) HPLC Columns.[Link]

Application Note: A Guide to the Synthesis of Key Intermediates for Prucalopride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist with potent prokinetic activity, primarily indicated for the treatment of chronic constipation.[1][2] Its chemical structure, 4-amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-2,3-dihydro-7-benzofurancarboxamide, is assembled from two key fragments or intermediates.[1] The efficient and high-purity synthesis of these intermediates is paramount for the successful and scalable production of the final active pharmaceutical ingredient (API).

This technical guide provides detailed, field-proven protocols for the synthesis of the two primary intermediates required for Prucalopride:

  • 1-(3-Methoxypropyl)-4-piperidinamine

  • 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid

We will delve into the common synthetic routes, explain the causality behind experimental choices, and provide self-validating protocols grounded in authoritative references.

Overall Synthetic Strategy: A Convergent Approach

The industrial synthesis of Prucalopride typically employs a convergent strategy. This involves the independent synthesis of the two main structural fragments, which are then coupled in the final step to form the Prucalopride base.[1][3] This approach maximizes efficiency and simplifies the purification of the final product.

G cluster_0 Synthesis of Intermediate I cluster_1 Synthesis of Intermediate II cluster_2 Final Coupling A Piperidine Derivatives (e.g., 4-Aminopiperidine) B 1-(3-Methoxypropyl)-4-piperidinamine A->B Alkylation / Reductive Amination E Prucalopride Base B->E Amide Coupling C Benzofuran Precursor (e.g., Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate) D 4-amino-5-chloro-2,3-dihydro- 7-benzofurancarboxylic acid C->D Chlorination & Hydrolysis D->E

Figure 1: Convergent synthesis workflow for Prucalopride.

Part 1: Synthesis of Intermediate I: 1-(3-Methoxypropyl)-4-piperidinamine

This versatile bifunctional molecule serves as a crucial building block in Prucalopride's synthesis.[4] Two primary strategies are widely employed for its preparation: the N-alkylation of a protected 4-aminopiperidine and the reductive amination of a piperidone precursor.

Method A: N-Alkylation of Protected 4-Aminopiperidine

This route involves selectively alkylating the secondary amine of 4-aminopiperidine.[5] A key consideration is the differential nucleophilicity of the two amine groups (primary vs. secondary). To achieve selective alkylation on the ring nitrogen, the more nucleophilic primary amine must first be protected. A common and effective protecting group is benzophenone, which forms a Schiff base (imine).

Step 1: Protection of 4-Aminopiperidine

  • Reaction Setup: To a 500 mL flask equipped with a Dean-Stark trap (or water trap), add 4-aminopiperidine (50.1 g, 0.5 mol), benzophenone (100.2 g, 0.55 mol), toluene (260 mL), and a catalytic amount of BF₃-Et₂O (3.6 g, 0.025 mol).[6]

    • Causality: Toluene serves as an azeotropic solvent to remove water formed during the imine formation, driving the equilibrium towards the product. BF₃-Et₂O acts as a Lewis acid catalyst to activate the carbonyl group of benzophenone. An alternative approach uses 4A molecular sieves as a dehydrating agent.[6]

  • Reflux: Heat the mixture to reflux for 8-10 hours, collecting the water in the trap.

  • Work-up & Purification: After the reaction is complete (monitored by TLC), cool the solution and concentrate it under reduced pressure. The resulting intermediate, N-(diphenylmethylene)piperidin-4-amine, is recrystallized from an ethanol/heptane mixture.

    • Expected Outcome: A solid product with a typical yield of 70-80%.[6]

Step 2: N-Alkylation of the Protected Intermediate

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve the protected aminopiperidine (e.g., 26.4 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 120 mL) in a three-necked flask.[6]

  • Deprotonation: Cool the solution to 0°C and add a strong base, such as 60% sodium hydride (NaH) in mineral oil (6.0 g, 0.15 mol), in portions. Maintain the temperature at 0°C for 30 minutes.[6]

    • Causality: NaH is a non-nucleophilic strong base that deprotonates the secondary amine of the piperidine ring, forming a highly nucleophilic amide anion, which is necessary for the subsequent Sₙ2 reaction.

  • Alkylation: Slowly add 1-chloro-3-methoxypropane (13.0 g, 0.12 mol) dropwise, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.[7]

  • Work-up: Carefully quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection (Hydrolysis of the Imine)

  • Hydrolysis: Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol). Add an aqueous acid solution (e.g., 5 M HCl in ethyl acetate) and stir until the imine is fully hydrolyzed (monitored by TLC).[8]

  • Isolation: Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH). Extract the free base into an organic solvent. The final product can be purified by vacuum distillation.[5]

    • Expected Outcome: A colorless to light yellow liquid. The overall yield for the two steps is approximately 70%.[8]

Method B: Reductive Amination of 1-(3-methoxypropyl)-4-piperidone

This method is a more direct approach and is often favored in industrial settings.[5] It involves the reaction of 1-(3-methoxypropyl)-4-piperidone with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-(3-methoxypropyl)-4-piperidone (e.g., 5.0 g) in a saturated solution of ammonia in methanol (60 mL).[5][9]

    • Causality: The high concentration of ammonia in methanol facilitates the formation of the imine intermediate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.[5]

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas. The reaction is typically stirred at an elevated temperature (e.g., 40-80°C) and pressure (e.g., 1.5-5 MPa) for several hours until hydrogen uptake ceases.[5]

    • Causality: Pd/C is an efficient catalyst for the reduction of the C=N double bond of the imine. High pressure and temperature are used to increase the reaction rate.

  • Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter off the catalyst through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation or by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.[5]

    • Expected Outcome: A yield of 60-80% of the desired amine.[9]

G cluster_A Method A: N-Alkylation cluster_B Method B: Reductive Amination A1 4-Aminopiperidine A2 N-(diphenylmethylene) piperidin-4-amine A1->A2 Protection (Benzophenone) A3 N-Alkylated Protected Intermediate A2->A3 N-Alkylation (NaH, 1-chloro-3-methoxypropane) A4 1-(3-Methoxypropyl)- 4-piperidinamine A3->A4 Deprotection (Acid Hydrolysis) B1 1-(3-methoxypropyl)- 4-piperidone B2 1-(3-Methoxypropyl)- 4-piperidinamine B1->B2 Reductive Amination (NH3/MeOH, H2, Pd/C)

Figure 2: Synthetic workflows for 1-(3-Methoxypropyl)-4-piperidinamine.

ParameterMethod A (N-Alkylation)Method B (Reductive Amination)
Starting Material 4-Aminopiperidine1-(3-methoxypropyl)-4-piperidone
Key Reagents Benzophenone, NaH, 1-chloro-3-methoxypropaneNH₃/Methanol, H₂, 10% Pd/C
Number of Steps 31
Typical Overall Yield ~70%[8]60-80%[9]
Key Challenge Protection/deprotection stepsHigh-pressure equipment required

Part 2: Synthesis of Intermediate II: 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid

This intermediate forms the core benzofuran carboxamide portion of Prucalopride. Its synthesis often begins with a pre-formed benzofuran ring system, which is then functionalized. A common starting material is methyl 4-(acetylamino)-2,3-dihydrobenzofuran-7-carboxylate.[10][11]

Step 1: Chlorination

  • Reaction Setup: Dissolve methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate in a suitable organic solvent.

  • Chlorination: Add N-chlorosuccinimide (NCS) to the solution.[12]

    • Causality: NCS is an electrophilic chlorinating agent. The acetamido group at position 4 is an ortho-, para-director, activating the aromatic ring. Chlorination occurs at the ortho position (position 5), which is sterically accessible.

  • Work-up: Once the reaction is complete, the crude product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, is isolated.

Step 2: Hydrolysis

  • Reaction Setup: The crude chlorinated intermediate is subjected to hydrolysis without extensive purification.[10] Add the intermediate to a mixture of water and a co-solvent like propylene glycol monomethyl ether.[13]

  • Base Hydrolysis: Add a strong base, such as a 40% aqueous sodium hydroxide solution, and heat the mixture (e.g., 70-90°C) for several hours.[13][14]

    • Causality: The strong basic conditions and heat facilitate two transformations simultaneously: the hydrolysis of the methyl ester to a carboxylate salt and the hydrolysis of the acetamido protecting group to a primary amine.

  • Acidification & Isolation: Cool the reaction mixture. The intermediate product (the sodium salt of the desired acid) may precipitate and can be filtered.[13] The filtered solid or the cooled reaction mixture is then acidified with a strong acid (e.g., HCl) to a pH of ~4-5.

  • Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization may be necessary to remove impurities, particularly bromo-analogs that can be present in the starting material.[10]

    • Expected Outcome: A light brown to off-white solid with a melting point around 242°C (with decomposition).[15]

G A Methyl 4-acetamido-2,3-dihydro- benzofuran-7-carboxylate B Methyl 4-acetamido-5-chloro-2,3-dihydro- benzofuran-7-carboxylate A->B Electrophilic Chlorination (NCS) C 4-amino-5-chloro-2,3-dihydro- 7-benzofurancarboxylic acid B->C Base Hydrolysis (NaOH, H₂O, Heat)

Figure 3: Synthesis workflow for the benzofuran intermediate.

Part 3: Final Condensation to Prucalopride

For context, the final step involves an amide bond formation between the two synthesized intermediates.

  • Acid Activation: To a stirred mixture of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 g) in anhydrous THF (10 mL), add a coupling agent such as carbonyldiimidazole (CDI, 0.98 g). Stir at room temperature for 30 minutes.[4]

    • Causality: CDI activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by an amine. Other common coupling agents include EDC/HOBT or using an acid chloride route (e.g., with ethyl chloroformate).[1][10]

  • Amine Addition: Add a solution of 1-(3-methoxypropyl)-4-piperidinamine (1.04 g) in anhydrous THF (10 mL) dropwise to the reaction mixture.[4]

  • Reaction: Heat the mixture to 50°C and maintain for 5 hours.[4]

  • Work-up and Isolation: Cool the reaction mixture and evaporate the solvent. Add water to the residue and stir for 2 hours. Filter the resulting solid, wash with water, and dry to obtain Prucalopride base.[4]

    • Expected Outcome: A white to off-white solid with a yield of approximately 81.5%.[4]

Safety Considerations

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. Handle only under an inert atmosphere in an anhydrous solvent.

  • High-Pressure Hydrogenation: Requires specialized equipment and adherence to strict safety protocols to mitigate explosion risks.

  • Corrosive Reagents: Strong acids (HCl) and bases (NaOH) should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[5]

  • Solvents: Many organic solvents used (Toluene, THF, Methanol) are flammable and have associated inhalation hazards. All work should be conducted in a well-ventilated fume hood.[5]

  • Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Google Patents. (n.d.). CN103664912A - Synthesis process of prucalopride.
  • SciSpace. (2018). Preparation method of prucalopride succinate. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of prucalopride intermediate.
  • Google Patents. (n.d.). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.
  • Google Patents. (n.d.). CN103351329A - Preparation method of Prucalopride intermediates.
  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • China/Asia On Demand (CAOD). (n.d.). Synthesis of Prucalopride Succinate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methoxypropane. Retrieved from [Link]

Sources

Application Notes: Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile foundation for the development of novel therapeutic agents. Found in a variety of natural products and synthetic compounds, this heterocyclic system exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]

Within this important class of compounds, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate emerges as a particularly valuable synthetic intermediate. Its pre-functionalized structure, featuring an aniline-like amino group, a strategically placed chlorine atom, and a modifiable methyl ester, makes it an ideal starting material for constructing more complex, biologically active molecules. Most notably, it is a key building block in the synthesis of high-profile pharmaceutical agents, including the enterokinetic agent Prucalopride.[5][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its role as a synthetic precursor, provide detailed experimental protocols for its modification, and discuss its application as a scaffold in broader drug discovery campaigns.

Physicochemical Properties and Characterization

Accurate characterization of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 182808-04-4[7][8]
Molecular Formula C₁₀H₁₀ClNO₃[8][9]
Molecular Weight 227.64 g/mol [8]
Appearance White to off-white powder[10]
Synonyms 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid Methyl Ester[11]

Analytical Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.

  • ¹H and ¹³C NMR: Provides structural confirmation and assesses purity.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • FTIR Spectroscopy: Identifies characteristic functional groups.

  • Elemental Analysis: Confirms the elemental composition (C, H, N, Cl).[12]

Core Application: A Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile building block for constructing complex pharmaceutical agents.

Application 1: Synthesis of Prucalopride

Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[6] The title compound is a crucial intermediate for the synthesis of the core benzofuran moiety of Prucalopride. The general synthetic pathway involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a piperidine side chain.

G A Methyl 4-amino-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate B 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid A->B  NaOH, H₂O/Solvent (Hydrolysis) C Prucalopride Precursor (Amide intermediate) B->C  Side Chain, Coupling Agents (Amide Coupling) D Prucalopride C->D  Further steps

Caption: Synthetic pathway from the title compound to Prucalopride.

Application 2: Scaffold for Novel Bioactive Molecules

The 2,3-dihydrobenzofuran scaffold is a proven pharmacophore for a range of biological targets. Derivatives have shown promise as inhibitors of enzymes crucial in inflammation and cancer, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and Aurora kinases.[1][13]

Why this scaffold is effective:

  • Structural Rigidity: The fused ring system provides a constrained conformation, which can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.

  • Defined Chemical Vectors: The amino and carboxylate groups provide well-defined points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Bioisosteric Potential: The dihydrobenzofuran core can act as a bioisostere for other aromatic systems, offering a way to modulate physicochemical properties like solubility and metabolic stability.

The workflow for utilizing this compound in a drug discovery program typically involves parallel synthesis to create a library of analogs, followed by biological screening.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization A Starting Material (Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate) B Parallel Reactions (e.g., Amidation, Sulfonylation, Alkylation) A->B C Compound Library (Diverse Analogs) B->C D High-Throughput Screening C->D Biological Assay E Hit Identification D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G

Caption: Drug discovery workflow using the title compound as a scaffold.

Experimental Protocols

The following protocols provide detailed, validated methodologies for key transformations and assays relevant to the application of this compound.

Protocol 1: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

This protocol describes the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, a critical first step for subsequent amide coupling reactions.[14]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Propylene glycol monomethyl ether (or similar solvent like 1-methoxy-2-propanol)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a mixture of water and propylene glycol monomethyl ether (e.g., a 5:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 40% w/v, 2.0-3.0 eq) to the suspension.

  • Hydrolysis: Heat the reaction mixture to 70-90°C with vigorous stirring.[14][15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of ~2-3. This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove organic impurities.

  • Drying: Dry the purified 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid under vacuum to a constant weight. The product is typically a high-purity solid ready for the next step.[5]

Protocol 2: General Protocol for In Vitro Aurora Kinase Inhibition Assay

Derivatives of the 2,3-dihydrobenzofuran scaffold can be screened for inhibitory activity against various kinases. This protocol provides a general framework for an in vitro luminescence-based kinase assay, which measures ATP consumption.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. Lower light output indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., a generic peptide substrate like Kemptide)

  • ATP solution (at a concentration near the Kₘ for the specific kinase)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (analogs synthesized from the title scaffold) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette, plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add the kinase solution (enzyme and substrate in assay buffer) to all wells except the "no enzyme" controls.

  • Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Detection: Add the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This assay provides a robust and high-throughput method to evaluate the biological activity of newly synthesized molecules derived from the this compound scaffold.[16][17]

References

  • Bifulco, G. et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]

  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. Google Patents.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019). Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. (2023). Available at: [Link]

  • Examples of 2‐aryl‐2,3‐dihydrobenzofurans with biological activity. ResearchGate. Available at: [Link]

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. (2025). Available at: [Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone. Google Patents.
  • Process-for-preparing-vilazodone-hydrochloride.pdf. ResearchGate. (2013). Available at: [Link]

  • Methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Nia Innovation. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • CN105601536A - Vilazodone intermediate preparation method. Google Patents.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate. (2025). Available at: [Link]

  • Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. PubChem. Available at: [Link]

  • An investigation of the synthesis of vilazodone. ResearchGate. Available at: [Link]

  • A field guide to Aurora kinase inhibitors: an oocyte perspective. PMC - NIH. (2022). Available at: [Link]

  • This compound. Drugfuture. Available at: [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem. Available at: [Link]

  • This compound. nsj prayoglife. Available at: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. (2025). Available at: [Link]

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. ResearchGate. (2025). Available at: [Link]

  • Design of novel and potential bioactive molecules C (and D) from A and B. ResearchGate. Available at: [Link]

  • aurora kinase inhibitors: Topics by Science.gov. Science.gov. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available at: [Link]

  • The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. (2015). Available at: [Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PubMed. (2018). Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate for Analog Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure, combined with its capacity for diverse functionalization, makes it an ideal template for designing ligands that can interact with a wide range of biological targets.[2][3] Natural products and synthetic molecules containing this motif have demonstrated significant therapeutic potential, including anti-tumor, antibacterial, and anti-oxidative properties.[4]

This guide focuses on a key synthetic intermediate: Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate . This molecule is not merely a versatile scaffold; it is a well-established, high-value building block in pharmaceutical synthesis. Notably, it serves as the crucial precursor for Prucalopride, a highly selective 5-HT4 receptor agonist used to treat constipation.[5] The strategic placement of three distinct functional handles—a nucleophilic aromatic amine, a modifiable methyl ester, and a halogenated aromatic ring—provides three orthogonal points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR).

This document provides a detailed technical overview, including the synthesis of the core intermediate and proven protocols for its derivatization to generate diverse analog libraries for drug discovery programs.

Physicochemical Properties & Handling

Accurate characterization of the starting material and its key derivatives is fundamental. The table below summarizes the essential physicochemical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₀H₁₀ClNO₃227.64182808-04-4[6]
Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylateC₁₂H₁₂ClNO₄269.68143878-29-9[7]
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidC₉H₈ClNO₃213.62123654-26-2[8]

Safety & Handling: While specific toxicity data for the title methyl ester is not extensively published, related structures provide guidance. The corresponding carboxylic acid is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Causes skin and serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that has been optimized for industrial production. The route described in patent literature involves the formation of the dihydrobenzofuran ring, followed by targeted chlorination and deprotection.[9]

G cluster_0 Synthesis Pathway A Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate B Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate A->B  PPh3, DIAD (Mitsunobu Cyclization) C Methyl 4-acetamido-5-chloro-2,3- dihydrobenzofuran-7-carboxylate B->C  N-Chlorosuccinimide (NCS) (Electrophilic Chlorination) D Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate C->D  Acidic or Basic Hydrolysis (Amide Cleavage)

Figure 1: Synthetic scheme for the core intermediate.

Protocol 3.1: Synthesis of the Core Intermediate

This protocol is a condensed representation based on established patent literature.[9]

  • Step 1: Mitsunobu Cyclization:

    • To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate organic solvent (e.g., THF, DCM), add triphenylphosphine (PPh₃) and cool the mixture in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • The product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, can be isolated by solvent removal and purification or carried forward as a crude product.

  • Step 2: Electrophilic Chlorination:

    • Dissolve the crude product from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.[10]

    • Heat the reaction (e.g., 60-70°C) and monitor by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the chlorinated product.

    • Filter, wash with water, and dry the solid to obtain methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

  • Step 3: Acetyl Group Deprotection:

    • Suspend the N-acetylated compound in a mixture of alcohol (e.g., methanol) and aqueous acid (e.g., HCl) or base (e.g., NaOH).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete.

    • If using acid, cool the mixture and neutralize with a base to precipitate the product. If using a base, cool and acidify to precipitate the product.

    • Filter, wash with water, and dry to yield the final product, This compound .

Protocols for Analog Synthesis

The true utility of the core intermediate lies in its capacity for divergent synthesis. The following protocols detail methods to independently modify its three key functional groups.

G cluster_0 Amine Derivatization cluster_1 Ester Derivatization start Core Intermediate 4-NH₂ 7-COOMe out1 N-Acyl / N-Sulfonyl Analogs start:f1->out1 RCOCl or RSO₂Cl out2 N-Alkyl Analogs start:f1->out2 RCHO, NaBH(OAc)₃ mid_acid Carboxylic Acid Intermediate start:f2->mid_acid LiOH or NaOH (Hydrolysis) out3 Amide Library mid_acid->out3 R₁R₂NH, Coupling Agent

Figure 2: Workflow for divergent analog synthesis.

Derivatization of the 4-Amino Group

The aromatic amine is a potent nucleophile and a hydrogen bond donor, making its modification a primary strategy for altering biological activity.

Protocol 4.1.1: N-Acylation / N-Sulfonylation This protocol converts the basic amine into a neutral amide or sulfonamide, which can serve as a hydrogen bond acceptor.

  • Materials: Core intermediate, acyl chloride (e.g., acetyl chloride) or sulfonyl chloride (e.g., tosyl chloride), anhydrous solvent (DCM or THF), and a non-nucleophilic base (e.g., triethylamine (TEA) or pyridine).

  • Procedure:

    • Dissolve the core intermediate (1.0 eq) in anhydrous DCM.

    • Add TEA (1.2-1.5 eq) and cool the solution to 0°C.

    • Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Protocol 4.1.2: N-Alkylation via Reductive Amination This method introduces alkyl substituents, allowing for fine-tuning of steric bulk and basicity.

  • Materials: Core intermediate, aldehyde or ketone, reducing agent (sodium triacetoxyborohydride, NaBH(OAc)₃), and solvent (dichloroethane (DCE) or THF).

  • Procedure:

    • To a solution of the core intermediate (1.0 eq) in DCE, add the aldehyde or ketone (1.0-1.2 eq).

    • Add acetic acid (1.0-2.0 eq) to catalyze imine formation.

    • Stir for 30-60 minutes at room temperature.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Stir at room temperature for 4-24 hours until the starting material is consumed.

    • Quench the reaction carefully by adding saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Transformation of the 7-Carboxylate Group

The methyl ester is a versatile handle that can be converted into a carboxylic acid, which then serves as a gateway to a vast array of other functional groups, most commonly amides.

Protocol 4.2.1: Ester Hydrolysis (Saponification) This is the essential first step to prepare for amide coupling.[11][12]

  • Materials: Core intermediate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and a solvent mixture (e.g., THF/Water or Methanol/Water).

  • Procedure:

    • Dissolve the core intermediate in a 3:1 mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) and stir vigorously at room temperature or with gentle heating (e.g., 40-50°C).

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 4.2.2: Amide Formation via Peptide Coupling This is one of the most powerful reactions in medicinal chemistry for generating diverse libraries.

  • Materials: Carboxylic acid from Protocol 4.2.1, desired primary or secondary amine, coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or TEA), and an anhydrous solvent (DMF or DCM).

  • Procedure:

    • In an anhydrous solvent, dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and the coupling agent (e.g., HATU, 1.1 eq).

    • Add DIPEA (2.0-3.0 eq) to the mixture.

    • Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS or TLC.

    • Once complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.

Conclusion

This compound is a strategically designed intermediate that offers multiple avenues for chemical exploration. The protocols outlined in this guide provide robust and reliable methods for generating libraries of novel analogs. By systematically modifying the amino, carboxylate, and aromatic functionalities, researchers can effectively probe the chemical space around this privileged scaffold, accelerating the identification of new lead compounds in drug discovery.

References

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, PMC, NIH. [Link]

  • Synthesis and pharmacological activity of dihydrobenzofurans. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters, NIH. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Dalton Transactions, RSC Publishing. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, ScienceOpen. [Link]

  • N-Acylation in Combinatorial Chemistry. ARKIVOC, ResearchGate. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • US20230339876A1 - Process for preparing aminofuranes.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, experience-driven solutions to common challenges, ensuring the integrity and success of your experimental work.

I. Synthetic Strategy Overview

The synthesis of this compound, a key intermediate for pharmaceuticals like Prucalopride, typically proceeds through a three-stage process:

  • Intramolecular Cyclization: Formation of the 2,3-dihydrobenzofuran ring system.

  • Electrophilic Chlorination: Introduction of a chlorine atom at the C5 position of the benzofuran ring.

  • Deprotection/Hydrolysis: Conversion of protecting groups to yield the final product.

This guide will address potential issues at each of these critical stages.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis.

Q1: What is a common starting material for this synthesis?

A common and effective starting point is Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This precursor contains all the necessary functionalities poised for the key transformations.

Q2: Why is N-chlorosuccinimide (NCS) the preferred reagent for the chlorination step?

N-Chlorosuccinimide (NCS) is a mild and regioselective chlorinating agent, particularly effective for activated aromatic rings like the N-acetylated aniline derivative in our intermediate.[1][2] It is a stable solid, making it safer and easier to handle compared to gaseous chlorine.[1] Its use allows for controlled chlorination, minimizing over-chlorination and other side reactions.[3]

Q3: My final product is difficult to purify. What strategies can I employ?

The target molecule contains both a basic amine and a carboxylic acid (after hydrolysis), making it zwitterionic at certain pH values and potentially challenging to purify by traditional silica gel chromatography.[4] Here are some strategies:

  • pH adjustment during extraction: Carefully adjusting the pH of the aqueous layer during workup can help separate the product from non-ionizable impurities.

  • Reversed-phase chromatography: This technique is often more suitable for polar and ionizable compounds.[4]

  • Amine-modified silica gel: Using a stationary phase with deactivated silanol groups can reduce tailing and improve separation of basic compounds.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final solid product.

III. Troubleshooting Guide

This section provides a detailed, problem-solution-oriented guide for each major synthetic step.

Stage 1: Intramolecular Cyclization (e.g., Mitsunobu Reaction)

The formation of the dihydrobenzofuran ring from a 2-hydroxyethyl phenol derivative is often achieved via an intramolecular Mitsunobu reaction.

Problem 1: Low or no yield of the cyclized product.

  • Potential Cause A: Reagent Quality. The reagents for the Mitsunobu reaction, particularly the azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh₃), can degrade over time.[6]

    • Solution: Use freshly opened or purified reagents. The purity of PPh₃ can be checked by ³¹P NMR for the presence of triphenylphosphine oxide.[6] Ensure solvents are anhydrous, as water can consume the Mitsunobu reagents.[6]

  • Potential Cause B: Incorrect Order of Reagent Addition. The order of addition can significantly impact the reaction's success.[7]

    • Solution: A common and often successful procedure is to dissolve the alcohol and PPh₃ in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at 0 °C.[7] Alternatively, pre-forming the betaine by mixing PPh₃ and the azodicarboxylate before adding the alcohol can be beneficial in some cases.[7]

  • Potential Cause C: Steric Hindrance. If the starting material is sterically hindered, the reaction rate can be significantly reduced.[8]

    • Solution: Consider using a more reactive azodicarboxylate or increasing the reaction temperature and time. However, be mindful of potential side reactions at higher temperatures. Using a more acidic nucleophile (in this intramolecular case, the phenolic hydroxyl group's acidity is fixed) can also improve yields in intermolecular reactions.[8]

Problem 2: Formation of significant side products.

  • Potential Cause: Side reaction of the azodicarboxylate. The azodicarboxylate can sometimes react as a nucleophile, leading to undesired byproducts.[7]

    • Solution: Slow, dropwise addition of the azodicarboxylate at low temperatures can minimize this side reaction.[9] Ensuring the nucleophile (the phenolic oxygen) is sufficiently reactive to compete is also important.

Stage 2: Electrophilic Chlorination with NCS

This step involves the chlorination of the electron-rich aromatic ring of the N-acetylated dihydrobenzofuran intermediate.

Problem 1: Incomplete or slow reaction.

  • Potential Cause A: Deactivated Aromatic Ring. While the N-acetyl group is activating, the ester group is deactivating. The overall activation might not be sufficient for rapid chlorination.

    • Solution: The reaction can be catalyzed by the addition of a protic acid (e.g., acetic acid or a catalytic amount of sulfuric acid).[2][10] For less reactive systems, other catalysts like thiourea can also be employed to activate the NCS.[11]

  • Potential Cause B: Inappropriate Solvent. The choice of solvent can influence the reaction rate.

    • Solution: Acetonitrile or chlorinated solvents like dichloromethane are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific substrate.[3][12]

Problem 2: Poor regioselectivity or formation of dichlorinated products.

  • Potential Cause: Over-reaction or competing directing effects. The N-acetyl group is an ortho-, para-director. If the para position is blocked, chlorination will be directed to the ortho position. Over-chlorination can occur with excess NCS or prolonged reaction times.

    • Solution:

      • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of NCS and monitor the reaction closely by TLC or LC-MS to avoid the formation of dichlorinated species.[11]

      • Temperature Control: Running the reaction at room temperature or slightly below can improve selectivity.[11]

      • Protecting Group: The N-acetyl group helps to control the regioselectivity. Ensure this group is present and stable during the chlorination step.

Stage 3: Hydrolysis of Ester and Amide

The final step typically involves the hydrolysis of both the methyl ester and the N-acetyl protecting group to yield the final product.

Problem 1: Incomplete hydrolysis of the amide.

  • Potential Cause: Amide Stability. Amides are significantly more stable to hydrolysis than esters due to resonance stabilization.[13][14] Harsher conditions are often required for their cleavage.

    • Solution:

      • Stronger Base/Acid and Higher Temperature: Use a higher concentration of NaOH or HCl and increase the reaction temperature. Refluxing for several hours is common.[13]

      • Non-aqueous Conditions: For sterically hindered amides, hydrolysis in a non-aqueous medium with a poorly solvated hydroxide source can sometimes be more effective.[15]

Problem 2: Incomplete hydrolysis of the ester.

  • Potential Cause: Steric Hindrance. The ester group at the C7 position may be sterically hindered by the adjacent dihydrofuran ring and the C5 chloro substituent.

    • Solution: Similar to amide hydrolysis, increasing the reaction time, temperature, and concentration of the hydrolyzing agent can overcome steric hindrance. Non-aqueous hydrolysis methods can also be beneficial for hindered esters.[15][16]

Problem 3: Degradation of the product under harsh hydrolysis conditions.

  • Potential Cause: Product Instability. The final product may be sensitive to prolonged exposure to high temperatures and extreme pH.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion and avoid unnecessary heating.

      • Stepwise Hydrolysis: It may be possible to selectively hydrolyze the ester under milder conditions first, followed by the more forcing conditions required for amide hydrolysis. However, a one-pot, forceful hydrolysis is often more efficient if the product is sufficiently stable.

IV. Data Summary and Experimental Protocols

Table 1: Troubleshooting Summary for Key Reaction Steps
StageCommon ProblemPotential CauseRecommended Solution
Cyclization Low YieldPoor reagent qualityUse fresh/purified PPh₃ and azodicarboxylate.
Incorrect reagent additionAdd azodicarboxylate dropwise at 0 °C.
Steric hindranceIncrease reaction time/temperature.
Chlorination Incomplete ReactionDeactivated ringAdd a catalytic amount of acid.
Poor RegioselectivityOver-chlorinationUse 1.05-1.1 eq. of NCS and monitor closely.
Hydrolysis Incomplete Amide CleavageAmide stabilityUse higher temperature and concentration of acid/base.
Incomplete Ester CleavageSteric hindranceIncrease reaction time and temperature.
Product DegradationHarsh conditionsMonitor reaction closely to avoid prolonged heating.
Experimental Protocol: Electrophilic Chlorination

This protocol is a general guideline and should be optimized for your specific setup.

  • Dissolve the N-acetylated dihydrobenzofuran intermediate (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq.) to the solution in one portion.

  • If the reaction is slow, add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualizing the Workflow

Diagram 1: General Synthetic Workflow

Synthetic Workflow A Starting Material Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate B Intramolecular Cyclization (e.g., Mitsunobu) A->B PPh3, DEAD/DIAD C N-Acetylated Dihydrobenzofuran Intermediate B->C D Electrophilic Chlorination (NCS) C->D NCS, Solvent E Chlorinated Intermediate D->E F Hydrolysis (Acid or Base) E->F NaOH or HCl, Heat G Final Product Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate F->G

Caption: General synthetic route.

Diagram 2: Troubleshooting Decision Tree for Low Chlorination Yield

Troubleshooting Chlorination Start Low Yield in Chlorination Step Check_Reagents Check NCS Purity and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Add_Catalyst Add Catalytic Acid (e.g., Acetic Acid) Reagents_OK->Add_Catalyst Yes Purify_NCS Use Fresh/Purified NCS Reagents_OK->Purify_NCS No Catalyst_Effective Reaction Improved? Add_Catalyst->Catalyst_Effective Optimize_Solvent Screen Solvents (e.g., CH3CN, DCM) Catalyst_Effective->Optimize_Solvent No Success Problem Resolved Catalyst_Effective->Success Yes Optimize_Solvent->Success If successful Purify_NCS->Check_Reagents

Caption: Decision tree for low chlorination yield.

VI. References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Available from: [Link]

  • Xu, Y., Gan, Z., Hu, B., & Song, Q. (2012). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Synthesis, 44(07), 1074–1078.

  • Oae, S., & Numata, T. (1980). CONTROL OF REGIOSELECTIVITY IN α-CHLORINATION OF AN UNSYMMETRICAL DIALKYL SULFOXIDE WITH N-CHLOROSUCCINIMIDE. Chemistry Letters, 9(7), 827-830.

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • Moriyama, K., & Togo, H. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry, 84(9), 5214-5224.

  • Sharma, S., & Bovonsombat, P. (2015). Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide. Tetrahedron Letters, 56(43), 5917-5921.

  • Organic Chemistry Portal. Chlorination - Common Conditions. Available from: [Link]

  • White, M. C., & Chen, M. S. (2006). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 128(34), 11073-11081.

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.

  • Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100-1108.

  • But, T. Y., & Toy, P. H. (2007). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Communications, (10), 1006-1016.

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Available from: [Link]

  • Reddit. (2018). Mitsunobu reaction issues. Available from: [Link]

  • Cuenca, A. B., & Campos, P. J. (2011). Copper-Catalyzed ortho-Halogenation of Protected Anilines. The Journal of Organic Chemistry, 76(11), 4586-4592.

  • ResearchGate. (2019). Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce ?. Available from: [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Available from: [Link]

  • Theodorou, V., & Tsoleridis, C. A. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100-1108.

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Patsnap. A kind of preparation method of prucalopride intermediate. Available from: [Link]

  • Google Patents. CN104529960A - Preparation method of prucalopride intermediate. Available from:

  • FreePatentsOnline. Processes For The Preparation Of Highly Pure Prucalopride Succinate And Its Intermediates. Available from: [Link]

  • Google Patents. CN103664912A - Synthesis process of prucalopride. Available from:

  • ResearchGate. (2018). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • Patsnap. Preparation method of Prucalopride intermediates. Available from: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]

  • Sciencemadness.org. The Chlorination of Reactive Anilines. Available from: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available from: [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Available from: [Link]

  • ResearchGate. Amide/sulfonamide formation and subsequent ester hydrolysis.. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical intermediate. As a key building block in the synthesis of pharmaceutical agents like Prucalopride, optimizing its production is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for robust troubleshooting and process optimization.

Section 1: Synthesis Overview & Key Control Points

The successful synthesis of the target molecule hinges on a multi-step sequence where yield in one step directly impacts the next. The most common pathway involves the formation of the dihydrobenzofuran ring, followed by chlorination and a final deprotection step. Each stage presents unique challenges and opportunities for optimization.

A generalized workflow is presented below:

Synthesis_Workflow cluster_0 Core Synthesis Pathway Start Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate Cyclization Intramolecular Cyclization (e.g., Mitsunobu reaction) Start->Cyclization Triphenylphosphine, DEAD/DIAD Intermediate_1 Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate Cyclization->Intermediate_1 Chlorination Electrophilic Chlorination (e.g., NCS) Intermediate_1->Chlorination N-Chlorosuccinimide (NCS) Intermediate_2 Methyl 4-acetamido-5-chloro-2,3- dihydrobenzofuran-7-carboxylate (CAS: 143878-29-9) Chlorination->Intermediate_2 Deprotection Selective Deacetylation Intermediate_2->Deprotection Acid or Base Hydrolysis Final_Product Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate (CAS: 182808-04-4) Deprotection->Final_Product

Caption: Generalized synthetic workflow for the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low overall yield is a cumulative problem. A systematic approach to identifying the bottleneck is crucial.

Answer:

A consistently low yield can typically be traced to one or more of the following critical steps. Use the following decision tree to diagnose the issue:

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check_Purity 1. Verify Purity of Starting Materials & Reagents Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Purify_Start Action: Purify starting materials. Use fresh, high-purity reagents. Purity_OK->Purify_Start No Analyze_Cyclization 2. Analyze Cyclization Step (TLC/LC-MS of crude reaction mixture) Purity_OK->Analyze_Cyclization Yes Cyclization_OK Complete Conversion? Analyze_Cyclization->Cyclization_OK Optimize_Cyclization Action: Optimize Mitsunobu conditions. - Ensure anhydrous solvent. - Control reagent addition temperature (0°C). - Increase reaction time or equivalents of PPh3/DEAD. Cyclization_OK->Optimize_Cyclization No Analyze_Chlorination 3. Analyze Chlorination Step Cyclization_OK->Analyze_Chlorination Yes Chlorination_OK Clean Conversion to Desired Product? Analyze_Chlorination->Chlorination_OK Optimize_Chlorination Action: See Q2. - Control stoichiometry of NCS. - Lower reaction temperature. - Test alternative solvents. Chlorination_OK->Optimize_Chlorination No Analyze_Deprotection 4. Analyze Deacetylation Step Chlorination_OK->Analyze_Deprotection Yes Deprotection_OK Selective Deacetylation Achieved? Analyze_Deprotection->Deprotection_OK Optimize_Deprotection Action: See Q3. - Risk of ester hydrolysis. - Use milder conditions (e.g., HCl in MeOH). - Strictly monitor reaction. Deprotection_OK->Optimize_Deprotection No End Yield Improved Deprotection_OK->End Yes

Caption: Decision tree for troubleshooting low yield.

  • Cyclization Inefficiency: The intramolecular Mitsunobu reaction is highly sensitive to water and stoichiometry. Incomplete reaction is a common source of yield loss. Ensure starting materials are anhydrous and that triphenylphosphine and the azodicarboxylate are of high purity.

  • Poor Selectivity in Chlorination: The use of N-chlorosuccinimide (NCS) can sometimes lead to di-chlorinated or other side products if not properly controlled.[2] This is discussed in detail in Q2.

  • Product Degradation or Loss During Deprotection: The final deacetylation step is critical. Harsh conditions can lead to the unintended hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 123654-26-2).[1][3] This is a major cause of yield loss for the desired methyl ester.

Q2: I'm observing significant impurity formation after the chlorination step. How can I improve selectivity?

Answer:

The key to a clean chlorination is controlling the reactivity of the electrophilic chlorinating agent. The aromatic ring is activated by both the amino (acetamido) group and the dihydrobenzofuran oxygen, making it susceptible to over-reaction.

Causality & Solutions:

  • Stoichiometry: Using a significant excess of NCS will inevitably lead to di-chlorinated species. Start with 1.05-1.1 equivalents of NCS and monitor the reaction closely by TLC or HPLC.

  • Temperature Control: Electrophilic aromatic substitution is highly temperature-dependent. Running the reaction at 0°C or even lower can significantly enhance selectivity by slowing the rate of reaction, allowing the mono-chlorination to complete before significant di-chlorination begins.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of NCS. Acetonitrile or DMF are common choices. If selectivity is poor, consider a less polar solvent like Dichloromethane (DCM) to temper reactivity.

Recommended Parameter Table for Chlorination:

ParameterRecommended RangeRationale
NCS Equivalents 1.05 - 1.1 eq.Minimizes over-chlorination while driving the reaction to completion.
Temperature 0°C to 5°CReduces the rate of side reactions, enhancing selectivity for the desired product.
Solvent Acetonitrile, DMF, DCMSolvent choice can modulate NCS reactivity; start with Acetonitrile.
Reaction Time 1 - 4 hoursMonitor by TLC/HPLC to quench upon consumption of starting material.
Q3: The final deacetylation step is incomplete or leads to hydrolysis of the methyl ester. How can I selectively remove the acetyl group?

Answer:

This is the most frequent and critical challenge. The lability of the methyl ester under the same conditions that hydrolyze the amide bond requires a carefully balanced approach. Strong bases like NaOH at elevated temperatures, often used to produce the carboxylic acid, will de-esterify the product.[1]

Strategies for Selective Deacetylation:

  • Acid-Catalyzed Hydrolysis (Recommended): This is often the most selective method.

    • Reagents: Use a solution of HCl in Methanol (1.25 M to 3 M). The methanol acts as both the solvent and prevents transesterification issues.

    • Mechanism: The acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water (present in trace amounts or added stoichiometrically) or methanol, leading to cleavage. The ester is comparatively stable under these conditions for a limited time.

    • Control: Monitor the reaction hourly. Over-exposure will eventually lead to ester hydrolysis. The reaction is typically complete within 2-6 hours at room temperature or with gentle heating (40-50°C).

  • Mild Basic Conditions: This is a viable but riskier alternative.

    • Reagents: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) in methanol.

    • Mechanism: The base generates a small amount of methoxide in situ, which is sufficient to catalyze the hydrolysis of the more labile amide.

    • Risk: This method has a narrower window for success. It is much more likely to initiate ester saponification compared to the acid-catalyzed method. Strict time and temperature control are essential.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are best for monitoring reaction progress and final product purity?

    • A: For reaction monitoring, Thin Layer Chromatography (TLC) is rapid and effective. For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[4] Final product identity should always be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Q: What are the key safety considerations for this synthesis?

    • A: Handle N-Chlorosuccinimide (NCS) with care as it is an irritant and an oxidizing agent. Mitsunobu reagents like DIAD or DEAD are toxic and should be handled in a well-ventilated fume hood. Triphenylphosphine is an irritant. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: My final product is an oil/gummy solid. How can I induce crystallization?

    • A: Ensure the product is pure via column chromatography first. Then, attempt crystallization from a binary solvent system. A good starting point is dissolving the product in a small amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and slowly adding a poor solvent (e.g., Hexanes, Heptane) until turbidity is observed. Scratching the flask with a glass rod or seeding with a small crystal can induce precipitation.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize based on their specific equipment and reagent lots.

Protocol 1: Selective Chlorination
  • Dissolve Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq.) in anhydrous Acetonitrile (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate container, dissolve N-Chlorosuccinimide (1.05 eq.) in a minimum amount of anhydrous Acetonitrile.

  • Add the NCS solution dropwise to the cooled substrate solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C and monitor its progress every 30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon complete consumption of the starting material (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with Ethyl Acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, which can be purified by recrystallization or column chromatography.

Protocol 2: Selective Acid-Catalyzed Deacetylation
  • Dissolve the purified Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq.) in Methanol (20 mL per gram).

  • Add a 3 M solution of HCl in Methanol (2.0 - 3.0 eq. of HCl).

  • Stir the mixture at room temperature or heat gently to 40°C.

  • Monitor the reaction every hour by HPLC or TLC to track the disappearance of starting material and the appearance of the desired product, while checking for the formation of the hydrolyzed carboxylic acid byproduct.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane or Ethyl Acetate (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.[5][6]

References

  • Google Patents.CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • National Institutes of Health (NIH). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Available at: [Link]

  • J. Braz. Chem. Soc. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • National Institutes of Health (NIH). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available at: [Link]

  • PubChem. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Available at: [Link]

  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available at: [Link]

  • Pharmaffiliates. this compound. Available at: [Link]

  • ACS Publications. Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Available at: [Link]

  • Veeprho. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | CAS 123654-26-2. Available at: [Link]

  • NSJ Prayoglife. this compound. Available at: [Link]

  • Apical Scientific. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid, 1g. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No: 182808-04-4).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges during the isolation and purification of this critical synthetic intermediate.

The purification of this substituted benzofuran, a key precursor in the synthesis of Prucalopride, presents unique challenges that necessitate a systematic and well-understood approach.[3][4][5] This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy.

Q1: What are the most common impurities I should anticipate when purifying this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic pathways, such as those involving cyclization, chlorination, and deprotection, you should be vigilant for the following species:

  • N-acetyl Precursor: The immediate precursor, Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate, is a very common impurity resulting from incomplete hydrolysis of the acetyl protecting group.[6]

  • Unreacted Starting Materials: Depending on the efficiency of the cyclization and chlorination steps, residual starting materials may persist.

  • Reagent-Derived By-products: If N-chlorosuccinimide (NCS) is used for chlorination, succinimide will be a stoichiometric by-product. Similarly, reactions like the Mitsunobu cyclization can introduce triphenylphosphine oxide.[4]

  • Hydrolyzed Product: The corresponding carboxylic acid (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid) is a frequent impurity, formed by the hydrolysis of the methyl ester, especially if the reaction workup or purification involves aqueous acidic or basic conditions.[5]

  • Regioisomers: Although chlorination is directed, minor regioisomers may form, often presenting the most significant separation challenge due to very similar polarities.[7]

Q2: What is the best analytical technique for assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for determining the purity of this compound, with suppliers often quoting purity levels greater than 97%.[8] A C18 reversed-phase column with a gradient elution using a mobile phase like water and methanol or acetonitrile (often with a modifier like formic acid or TFA for peak shaping) is a typical starting point. Purity is generally assessed by area percentage at a suitable UV wavelength (e.g., 254 nm).[5] Thin-Layer Chromatography (TLC) is an indispensable tool for in-process monitoring and for developing a solvent system for column chromatography.

Q3: The compound appears to be a solid. Is recrystallization a viable primary purification method?

A3: Yes, for many substituted benzofurans, recrystallization is a highly effective method, particularly for removing minor impurities and improving the purity of an already enriched product (>85-90%). Its success depends on the compound being a stable, crystalline solid and the identification of a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The key challenge is that closely related impurities, such as regioisomers, may co-crystallize, limiting the achievable purity.

Q4: How stable is this compound? Are there specific storage conditions I should follow?

A4: While specific stability data is limited in readily available literature, related benzofuran structures can be sensitive to heat and strong acidic or basic conditions.[7] The primary amino group and the methyl ester are both susceptible to degradation. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and hydrolysis.

Section 2: Troubleshooting and Optimization Guide

This guide uses a problem-solution format to address specific experimental issues.

Issue 1: Column Chromatography Challenges

Q: My compound is streaking severely on the silica gel TLC plate and column, leading to poor separation and low recovery. What is the cause and solution?

A: This is a classic problem when purifying compounds containing a basic amino group on acidic silica gel. The amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via an acid-base interaction. This causes irreversible adsorption for a portion of the material and slow, uneven elution for the rest, resulting in significant tailing or "streaking."

Solution: The causality is the acidity of the stationary phase. Therefore, the solution is to neutralize it. Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) or ammonia solution, to your chromatography eluent. The TEA acts as a competitive base, binding to the active acidic sites on the silica gel and allowing your compound to elute symmetrically. This simple modification dramatically improves peak shape and separation efficiency.

Q: I have two or more spots on my TLC that are very close together (low ΔRf), and they are co-eluting from my column. How can I improve this separation?

A: This is a common issue, often indicative of regioisomers or other structurally similar impurities.[9] Improving the separation requires increasing the selectivity of your chromatographic system.

Solutions, in order of implementation:

  • Systematic Solvent System Optimization: Do not rely solely on a standard ethyl acetate/hexane system. Methodically screen different solvent systems that offer different selectivities. A good practice is to test solvents from different "selectivity groups" (e.g., an alcohol like methanol, a chlorinated solvent like dichloromethane, or an ether like MTBE).

  • Reduce Eluent Polarity: Counterintuitively, using a much less polar solvent system can sometimes improve the separation of closely eluting spots. This forces the compounds to interact more strongly with the stationary phase, magnifying small differences in their polarity.

  • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider changing the stationary phase. Normal phase alumina (basic or neutral) can be an excellent alternative for basic compounds. For very challenging separations, reversed-phase (C18) flash chromatography may be necessary.

Issue 2: Recrystallization Failures

Q: I've isolated a crude solid, but when I attempt recrystallization, it "oils out" instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and its impurities).

  • The solution is cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.

Solutions:

  • Choose a Lower-Boiling Solvent: Select a solvent in which your compound is still soluble when hot but has a lower boiling point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and only then move it to an ice bath or refrigerator. Slow cooling is critical for forming well-ordered crystals.

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Issue 3: Unexpected Analytical Results

Q: My LC-MS analysis shows a major peak with a mass that is 42 units higher than my target compound. What is this?

A: A mass difference of +42 amu almost certainly corresponds to the N-acetyl precursor, Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate (mass of acetyl group, -COCH3, is 43, but reflects addition of 42 due to loss of H).[6] This indicates that the deprotection step to reveal the free amine was incomplete. The purification method will need to be robust enough to separate this less polar precursor from your more polar amine product.

Q: My mass spectrum shows a peak that is 14 units lower than the target. What impurity does this represent?

A: A mass difference of -14 amu corresponds to the loss of a methyl group (-CH3). This strongly suggests the presence of the hydrolyzed product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[10] This impurity is significantly more polar than your target ester. Its presence indicates that the compound was exposed to water under conditions that promoted ester hydrolysis. During purification, this acidic impurity will behave very differently from your target compound on silica gel.

Section 3: Recommended Purification Protocols

These protocols are designed as robust starting points. Always begin with a small-scale trial before committing your entire batch of material.

Protocol 1: Flash Column Chromatography

This is the recommended method for purifying crude material containing multiple impurities.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Develop a TLC solvent system. Start with a 30:70 Ethyl Acetate/Hexane mixture.
  • Crucially, prepare two identical TLC jars: one with the pure eluent and one with the eluent containing 1% triethylamine (TEA).
  • Spot your crude material on two separate TLC plates and run them in the respective jars.
  • Validation: You should observe that the spot for your amine product (usually visualized with UV light or an oxidizing stain like permanganate) runs higher and with significantly less streaking in the jar containing TEA. The ideal Rf value for column separation is between 0.25 and 0.35. Adjust the Ethyl Acetate/Hexane ratio to achieve this Rf in the TEA-modified system.

2. Column Packing and Loading:

  • Select an appropriate size flash chromatography column.
  • Pack the column using the optimized eluent (without TEA for the initial packing slurry).
  • Pre-equilibrate the column with 2-3 column volumes of your final eluent, now including 1% TEA. This step is critical for deactivating the silica.
  • Adsorb your crude product onto a small amount of silica gel ("dry loading"). Evaporate the solvent completely.
  • Carefully add the dry-loaded sample to the top of the column bed.

3. Elution and Fraction Collection:

  • Begin elution with the TEA-modified solvent system.
  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Evaporate the solvent from the combined fractions using a rotary evaporator.
  • Validation: Confirm the purity of the isolated product by HPLC, targeting a purity of >98%. Obtain 1H NMR and Mass Spec data to confirm structural identity.
ParameterRecommended Starting ConditionTroubleshooting Tip
Stationary Phase Silica Gel, 230-400 meshIf separation fails, consider neutral alumina.
Mobile Phase (Eluent) Ethyl Acetate / Hexane + 1% TriethylamineTry DCM / Methanol + 1% TEA for more polar compounds.
Target Rf 0.25 - 0.35A lower Rf can sometimes improve separation of close spots.
Loading Method Dry Loading (adsorbed on silica)Minimizes band broadening compared to liquid loading.
Protocol 2: Recrystallization

This method is ideal for polishing material that is already >90% pure.

1. Solvent Screening:

  • Place ~20-30 mg of your material into several small test tubes.
  • Add a small amount (0.5 mL) of different solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile).
  • Observe solubility at room temperature. A good candidate solvent will show poor solubility.
  • Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound upon heating.
  • Allow the promising candidates to cool slowly to room temperature and then in an ice bath.
  • Validation: The best solvent is one that dissolves the product when hot but yields a high recovery of crystalline solid upon cooling.

2. Recrystallization Procedure:

  • Place the impure material in an Erlenmeyer flask with a stir bar.
  • Add the chosen solvent dropwise while heating (e.g., in a water bath) and stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.
  • If colored impurities are present that you suspect are non-polar, you can perform a hot filtration at this stage.
  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
  • Dry the crystals under vacuum.
  • Validation: Determine the melting point of the crystals; a sharp melting point is indicative of high purity. Confirm final purity by HPLC.

Section 4: Visualization of Purification Workflow

A logical approach is key to efficient purification. The following diagram illustrates a decision-making workflow.

Purification_Workflow cluster_start Analysis & Decision cluster_paths Purification Paths cluster_end Validation Start Crude Product TLC Perform TLC Analysis (with and without 1% TEA) Start->TLC Decision Assess Purity & Separation TLC->Decision Recryst Recrystallization Decision->Recryst  High Purity (>90%) & Good Crystallization Column Flash Column Chromatography Decision->Column Multiple Impurities or Low Purity (<90%) Validation Purity > 98% by HPLC? Recryst->Validation Column->Validation End Pure Product Validation->End Yes Rework Rework or Re-purify Validation->Rework No Rework->Column

Caption: Decision workflow for purification strategy.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans. [Online PDF][7]

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers. [Online PDF][9]

  • ChemicalBook. (2023). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from ChemicalBook.[3]

  • ChemicalBook. (2023). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis. Retrieved from ChemicalBook.[11]

  • Google Patents. (2014). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. Retrieved from Google Patents.[4]

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from Sigma-Aldrich.

  • Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from Google Patents.[5]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates.[1]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from PubChem.[6]

  • Yoo, D., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1345.

  • NSJ Prayoglife. (n.d.). This compound. Retrieved from nsjprayoglife.com.[2]

  • Reddy, R. P., et al. (2015). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters, 17(21), 5384-5387.

  • Apical Scientific. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid, 1g, [Purity: >97.0%(HPLC)(T)]. Retrieved from apicalscientific.com.[8]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from PubChem.[10]

  • LGC Standards. (n.d.). Buy Online CAS Number 182808-04-4 - TRC - this compound. Retrieved from LGC Standards.[12]

  • Anax Laboratories. (n.d.). 123654-26-2 | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from anaxlab.com.[13]

  • TCI Chemicals. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Retrieved from TCI Chemicals.

Sources

Troubleshooting low yield in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dihydrobenzofuran Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My dihydrobenzofuran synthesis yield is consistently low. What are the most common culprits?

Low yields in dihydrobenzofuran synthesis can be attributed to a range of factors, from suboptimal reaction conditions to reagent purity. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Core Areas to Investigate:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that can significantly impact yield.[1] Even minor deviations from optimized conditions can favor side reactions or lead to incomplete conversion.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions.[1] For instance, moisture can be particularly detrimental in reactions employing air-sensitive reagents.

  • Atmospheric Contamination: Many synthetic reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture.[1] Inadequate inert atmosphere techniques can lead to catalyst deactivation and the formation of undesired byproducts.

  • Inefficient Mixing: In heterogeneous reactions, poor agitation can result in localized concentration gradients, leading to inconsistent reaction rates and lower overall yields.[1]

  • Product Decomposition: The desired dihydrobenzofuran derivative may be unstable under the reaction or workup conditions.[1] Prolonged reaction times or exposure to acidic/basic conditions during purification can lead to product degradation.

Troubleshooting Workflow:

To systematically address low yields, consider the following decision-making process:

Troubleshooting_Workflow start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent & Solvent Purity verify_conditions->assess_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters verify_conditions->optimize_params Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents assess_purity->purify_reagents Impure review_workup Review Workup & Purification Procedure check_atmosphere->review_workup Atmosphere OK improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate review_workup->optimize_params Workup OK modify_workup Modify Extraction/ Purification Method review_workup->modify_workup Losses Detected Reaction_Mechanism A Phenylpropanoid (Phenolate Anion) B Phenoxy Radical Intermediate A->B Ag₂O Oxidation (Ag⁺ → Ag⁰) C Dimeric Intermediate B->C Radical Coupling (C5'–C8 bond) D Dihydrobenzofuran C->D Ring Closure & Tautomerization

Sources

Technical Support Center: Synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted synthetic pathway commences with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This precursor undergoes an intramolecular cyclization, often via a Mitsunobu reaction, to form the dihydrobenzofuran ring. This is followed by electrophilic chlorination of the aromatic ring using N-chlorosuccinimide (NCS), and finally, hydrolysis of the acetyl protecting group to yield the target primary amine.

Q2: Why is controlling impurities in this synthesis so critical?

A2: this compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Prucalopride, a selective 5-HT4 receptor agonist.[1][2] Impurities, even in trace amounts, can carry through to the final API, potentially affecting its safety, efficacy, and stability.[] Stringent control of impurities is a regulatory requirement and essential for the quality of the final drug product.

Q3: What are the major challenges in this synthetic route?

A3: The primary challenges revolve around controlling regioselectivity during the chlorination step and managing byproducts from the cyclization and hydrolysis stages. The electron-rich nature of the dihydrobenzofuran ring system makes it susceptible to side reactions, particularly during chlorination.[4] Additionally, the removal of reaction byproducts, such as triphenylphosphine oxide from the Mitsunobu reaction, can be problematic at scale.[5]

Part 2: Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed analysis of common impurities, their origins, and actionable strategies to minimize their formation.

Summary of Common Impurities
Impurity NameStructureStage of Formation
Impurity A: Dichloro-substituted byproduct(Structure not explicitly found, but inferred to be dichlorinated on the aromatic ring)Chlorination
Impurity B: Isomeric Chloro-substituted byproduct(Structure not explicitly found, but inferred to be chlorinated at a different position on the aromatic ring)Chlorination
Impurity C: Unreacted Starting Material (Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate)Chlorination
Impurity D: Incompletely Hydrolyzed Intermediate (Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate)Hydrolysis
Impurity E: Triphenylphosphine Oxide (TPPO)Cyclization (Mitsunobu)
Cyclization Step (Mitsunobu Reaction)

Issue: Presence of Triphenylphosphine Oxide (TPPO) in the product.

  • Identification: TPPO is often a crystalline solid and can be detected by TLC, HPLC, or NMR. Its presence can make the product difficult to handle and purify.

  • Root Cause Analysis: TPPO is a stoichiometric byproduct of the Mitsunobu reaction.[6][7] Its high polarity and tendency to co-crystallize with the product can make its removal challenging.

  • Corrective and Preventive Actions (CAPA):

    • Optimized Reaction Quenching: After the reaction is complete, quenching with a non-polar solvent like hexane or a mixture of ether and hexane can precipitate a significant portion of the TPPO, which can then be removed by filtration.

    • Chromatographic Purification: Careful column chromatography on silica gel is the most effective method for complete removal of TPPO. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is recommended.

    • Alternative Reagents: For large-scale synthesis, consider using polymer-bound triphenylphosphine or phosphines with modified solubility profiles to simplify byproduct removal.[6]

Chlorination Step

Issue: Formation of Dichloro- and Isomeric Monochloro-Impurities.

  • Identification: These impurities can be detected by HPLC-UV as peaks eluting close to the main product peak. Their identity can be confirmed by LC-MS.

  • Root Cause Analysis: The 4-acetamido and the dihydrofuran ether group are both activating groups, making the aromatic ring highly susceptible to electrophilic substitution.[4] Over-chlorination (dichloro-impurity) can occur if the reaction is not carefully controlled. The formation of isomeric monochloro-impurities is due to a lack of complete regioselectivity.[8][9]

  • Corrective and Preventive Actions (CAPA):

    • Stoichiometric Control of NCS: Use of a slight excess of N-chlorosuccinimide (NCS) is common, but a large excess should be avoided. A 1.05 to 1.1 molar equivalent of NCS is a good starting point.

    • Temperature Control: Perform the chlorination at a controlled, low temperature (e.g., 0-5 °C) to enhance selectivity and minimize over-reaction.

    • Solvent Choice: Acetonitrile or chlorinated solvents like dichloromethane are commonly used. The choice of solvent can influence the reactivity and selectivity.

    • Slow Addition of NCS: Add the NCS portion-wise or as a solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the chlorinating agent.

Issue: Incomplete reaction, leaving unchlorinated starting material.

  • Identification: The starting material, Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, will be visible on TLC or as a distinct peak in the HPLC chromatogram.

  • Root Cause Analysis: This is typically due to insufficient NCS, a reaction time that is too short, or a reaction temperature that is too low.

  • Corrective and Preventive Actions (CAPA):

    • Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC.

    • Incremental Addition of NCS: If the reaction stalls, a small additional charge of NCS can be added.

    • Extended Reaction Time: Allow the reaction to stir for a longer period at the controlled temperature until the starting material is consumed.

Hydrolysis Step

Issue: Incomplete hydrolysis of the acetyl group.

  • Identification: The presence of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Impurity D) can be detected by HPLC.[10][11]

  • Root Cause Analysis: Incomplete hydrolysis can result from reaction conditions that are not sufficiently forcing (e.g., low temperature, insufficient base/acid, or short reaction time).

  • Corrective and Preventive Actions (CAPA):

    • Optimize Hydrolysis Conditions: For base-catalyzed hydrolysis, ensure a sufficient excess of a strong base like sodium hydroxide is used. For acid-catalyzed hydrolysis, a strong acid like hydrochloric acid is typically employed.

    • Increase Reaction Temperature: Gently heating the reaction mixture can drive the hydrolysis to completion.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material.

Part 3: Analytical Methods for Impurity Profiling

A robust analytical method is essential for monitoring the synthesis and ensuring the quality of the final product.

Recommended HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the starting materials, intermediates, the final product, and the common impurities discussed.[12][13]

Part 4: Visualization and Diagrams

Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_cyclization Cyclization Step cluster_chlorination Chlorination Step cluster_hydrolysis Hydrolysis Step SM Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate Intermediate1 Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate SM->Intermediate1 Mitsunobu Reaction TPPO Impurity E: TPPO Intermediate1->TPPO Byproduct Intermediate2 Methyl 4-acetamido-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate Intermediate1->Intermediate2 NCS ImpurityC Impurity C: Unreacted Intermediate 1 Intermediate1->ImpurityC Incomplete Reaction ImpurityA Impurity A: Dichloro-byproduct Intermediate2->ImpurityA Over-chlorination ImpurityB Impurity B: Isomeric byproduct Intermediate2->ImpurityB Lack of Regioselectivity FinalProduct Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate Intermediate2->FinalProduct Hydrolysis ImpurityD Impurity D: Incompletely Hydrolyzed Intermediate2->ImpurityD Incomplete Reaction

Caption: Synthetic pathway and points of impurity formation.

Troubleshooting Decision Tree for Chlorination

Troubleshooting_Chlorination Start Analyze Chlorination Product by HPLC CheckPurity Is Purity > 98%? Start->CheckPurity ImpurityPresent Identify Major Impurity CheckPurity->ImpurityPresent No End_Good Proceed to Hydrolysis CheckPurity->End_Good Yes Dichloro Dichloro- or Isomeric Impurities ImpurityPresent->Dichloro Over-chlorination UnreactedSM Unreacted Starting Material ImpurityPresent->UnreactedSM Incomplete Reaction Action_Dichloro Reduce NCS stoichiometry Lower reaction temperature Slow NCS addition Dichloro->Action_Dichloro Action_UnreactedSM Increase reaction time Slightly increase NCS stoichiometry Ensure adequate temperature UnreactedSM->Action_UnreactedSM End_Rework Re-purify or Optimize Further Action_Dichloro->End_Rework Action_UnreactedSM->End_Rework

Caption: Decision tree for troubleshooting the chlorination step.

References

  • Google Patents. (2014). CN103755689A - Preparation method for prucalopride degradation impurities.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Prucalopride-impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2021). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from [Link]

  • nsj prayoglife. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • SynZeal. (n.d.). Prucalopride Impurities. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]

Sources

Stability issues of "Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate" under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No: 182808-04-4).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of chemical stability and forced degradation studies.[2]

Understanding the Stability Profile of this compound

This compound is a substituted benzofuran derivative.[3] Its structure contains several functional groups that are susceptible to degradation under common stress conditions. Understanding these potential liabilities is crucial for designing robust experiments, ensuring data integrity, and developing stable formulations.

The primary sites of potential degradation are:

  • The Methyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[4][5]

  • The Aromatic Amine Group: Prone to oxidation, which can lead to the formation of colored degradation products.[6][7]

  • The Dihydrobenzofuran Ring System: While generally stable, the ether linkage and the aromatic ring can be susceptible to oxidative cleavage under harsh conditions.

  • The Chlorinated Aromatic Ring: Generally stable, but can influence the reactivity of the molecule and may be susceptible to photolytic degradation.

The following sections will address specific stability issues you may encounter and provide guidance on how to mitigate them.

Troubleshooting Guide

This section is formatted as a series of common experimental observations and their potential causes, followed by recommended troubleshooting steps.

Issue 1: Loss of potency and appearance of a new peak in HPLC analysis when using acidic or basic mobile phases or reaction conditions.

Potential Cause: Hydrolysis of the methyl ester.

Under acidic conditions, the ester is hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, and methanol.[4][8] This reaction is reversible.[9] Under basic conditions, the ester is saponified to the carboxylate salt, which is an irreversible reaction.[4][5][9]

Troubleshooting Steps:

  • pH Control:

    • Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible.

    • If acidic or basic conditions are required for your experiment, minimize the exposure time and temperature.

    • Use a well-characterized buffer system to maintain a stable pH.

  • Analytical Method Development:

    • When developing an HPLC method, screen different pH values for your mobile phase to find a range where the compound is stable.

    • If the degradant peak is observed, you can confirm its identity by synthesizing the carboxylic acid derivative (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid) and using it as a reference standard.[10][11][12]

  • Experimental Workflow for Hydrolysis Stress Testing:

    • Acid Hydrolysis:

      • Prepare a solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

      • Add an equal volume of 0.1 N HCl.

      • Reflux the mixture at 60°C for a specified time (e.g., 2, 4, 8 hours).

      • Neutralize the solution with 0.1 N NaOH.

      • Analyze the sample by HPLC to determine the extent of degradation.

    • Base Hydrolysis:

      • Prepare a solution of the compound in a suitable solvent.

      • Add an equal volume of 0.1 N NaOH.

      • Keep the mixture at room temperature for a specified time (e.g., 30, 60, 120 minutes).

      • Neutralize the solution with 0.1 N HCl.

      • Analyze the sample by HPLC.

Visualizing the Hydrolysis Pathway:

G This compound This compound 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid This compound->4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid  Acid (H+)  or Base (OH-)  Hydrolysis

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Issue 2: Development of a yellow or brown coloration in the sample upon exposure to air, light, or oxidizing agents.

Potential Cause: Oxidation of the 4-amino group.

Aromatic amines are susceptible to oxidation, which can form colored quinone-imine or polymeric species.[6][7] This can be accelerated by exposure to light (photolytic oxidation), heat, or the presence of metal ions.

Troubleshooting Steps:

  • Inert Atmosphere:

    • Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Use degassed solvents for preparing solutions.

  • Light Protection:

    • Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[13]

    • Conduct experiments under low-light conditions when possible.

  • Antioxidant Addition:

    • For formulation development, consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite to quench radical-mediated oxidation.

  • Experimental Workflow for Oxidative Stress Testing:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified time (e.g., 1, 2, 4 hours), protected from light.

    • Analyze the sample by HPLC and UV-Vis spectroscopy to monitor for new peaks and changes in the absorption spectrum.

Visualizing the Oxidative Degradation Workflow:

G cluster_workflow Oxidative Stress Testing A Prepare Compound Solution B Add 3% H2O2 A->B C Incubate at RT (Protected from Light) B->C D Analyze by HPLC and UV-Vis C->D

Caption: Workflow for oxidative stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on its chemical structure, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon is recommended) to prevent oxidative and photolytic degradation. For long-term storage, refrigeration (-20°C) is advisable.

Q2: I am observing multiple degradation products in my thermal stress study. What are the likely pathways?

A2: At elevated temperatures, you may observe a combination of degradation pathways. In addition to the potential for accelerated hydrolysis and oxidation, thermal stress can also lead to more complex degradation of the benzofuran ring itself. It is also possible to see interactions between the parent compound and its degradants. A comprehensive analysis using LC-MS/MS would be necessary to identify the structures of the various degradation products.[14]

Q3: Is the compound susceptible to photolytic degradation?

A3: Yes, the presence of the aromatic amine and the chlorinated aromatic ring suggests a susceptibility to photolytic degradation.[2] It is recommended to perform photostability studies according to ICH Q1B guidelines.[13] This involves exposing the compound to a combination of UV and visible light and analyzing for degradation over time. A dark control should be run in parallel to differentiate between thermal and photolytic degradation.

Summary of Potential Degradation Under Stress Conditions:

Stress ConditionPotential Degradation PathwayPrimary Degradation Product
Acidic (e.g., 0.1 N HCl, 60°C) Ester Hydrolysis4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Basic (e.g., 0.1 N NaOH, RT) Ester Hydrolysis (Saponification)Sodium 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Oxidative (e.g., 3% H₂O₂, RT) Oxidation of Aromatic AmineColored Quinone-like Species
Photolytic (UV/Vis Light) Photo-oxidation, Potential DechlorinationMixture of Oxidative Degradants and others
Thermal (Dry Heat) Accelerated Hydrolysis/Oxidation, Ring CleavageMixture of Degradants

References

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available from: [Link]

  • Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. National Institutes of Health. Available from: [Link]

  • Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. PubChem. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

  • An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. ResearchGate. Available from: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. The Royal Society Publishing. Available from: [Link]

  • hydrolysis of esters. Chemguide. Available from: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. PubMed. Available from: [Link]

  • Substituted benzofuran. Wikipedia. Available from: [Link]

  • Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. PubMed. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]

  • This compound. nsj prayoglife. Available from: [Link]

  • Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. Available from: [Link]

  • Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. PubMed. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. Royal Society of Chemistry. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Available from: [Link]

  • Bacterial and fungal oxidation of dibenzofuran. PubMed. Available from: [Link]

  • Formation of stable chlorinated hydrocarbons in weathering plant material. PubMed. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available from: [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available from: [Link]

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid, 1g, [Purity: >97.0%(HPLC)(T)]. Bionity. Available from: [Link]

Sources

Technical Support Center: Prucalopride Intermediate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of prucalopride intermediates. This resource is designed to provide practical, in-depth troubleshooting guidance and answers to frequently asked questions encountered during the industrial-scale production of these critical pharmaceutical compounds. As Senior Application Scientists, we understand that transitioning from laboratory-scale synthesis to large-scale manufacturing presents unique challenges. This guide is structured to address these issues head-on, offering scientifically grounded explanations and actionable solutions.

The synthesis of prucalopride, a selective high-affinity 5-HT4 receptor agonist used to treat chronic constipation, involves the coupling of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine .[1][2] The successful and efficient production of prucalopride hinges on the high-yield, high-purity synthesis of these precursors. This guide will delve into the common hurdles faced during their scale-up and provide robust protocols and troubleshooting strategies.

I. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the synthesis of prucalopride intermediates, providing potential causes and recommended solutions in a question-and-answer format.

Intermediate 1: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Q1: During the cyclization step to form the dihydrobenzofuran ring, we are observing low yields and the formation of significant by-products. What are the likely causes and how can we optimize this reaction?

A1: Low yields and by-product formation in the Mitsunobu or related cyclization reactions are common challenges during scale-up. The primary culprits are often related to reagent stoichiometry, reaction temperature, and moisture control.

  • Causality: The Mitsunobu reaction, a common method for this cyclization, is sensitive to the molar ratios of the alcohol, phosphine, and azodicarboxylate.[3] On a large scale, localized concentration gradients and poor heat transfer can lead to side reactions. The presence of water can hydrolyze the phosphonium salt intermediate, halting the desired reaction pathway.

  • Troubleshooting Steps:

    • Strict Moisture Control: Ensure all solvents and reagents are anhydrous. Utilize nitrogen blanketing throughout the process to prevent atmospheric moisture ingress.

    • Reagent Addition Strategy: Implement slow, controlled addition of the azodicarboxylate (e.g., DEAD or DIAD) to the reaction mixture at a reduced temperature (0-5 °C) to manage the exothermic nature of the reaction and minimize by-product formation.

    • Solvent Selection: While THF is commonly used, consider exploring other solvents like toluene, which can be easier to dry and may offer better solubility for the intermediates.

    • Alternative Cyclization Methods: If the Mitsunobu reaction remains problematic, consider alternative intramolecular cyclization strategies that may be more robust on a larger scale.

Q2: We are facing difficulties with the chlorination of the dihydrobenzofuran intermediate, leading to over-chlorination or incomplete reaction. How can we improve the selectivity and conversion of this step?

A2: Achieving selective monochlorination on an industrial scale requires precise control over the chlorinating agent and reaction conditions.

  • Causality: N-Chlorosuccinimide (NCS) is a frequently used reagent for this step.[4] The reactivity of NCS can be influenced by the solvent, temperature, and the presence of initiators. Over-chlorination can occur if the reaction is allowed to proceed for too long or at an elevated temperature. Incomplete reactions may result from insufficient NCS or poor mixing.

  • Troubleshooting Steps:

    • Stoichiometry and Addition: Carefully control the stoichiometry of NCS. A slight excess may be needed to drive the reaction to completion, but a large excess will lead to di-chlorinated impurities. Add the NCS portion-wise to maintain better control over the reaction rate.

    • Temperature Management: Maintain a consistent and controlled reaction temperature, typically between 50-100°C, to ensure a steady reaction rate without promoting side reactions.[5]

    • Solvent Effects: The choice of solvent can significantly impact the reaction. Acetic acid or other polar aprotic solvents are often effective. Conduct small-scale solvent screening to identify the optimal medium for your specific process.

    • In-Process Monitoring: Implement in-process controls (e.g., HPLC or TLC) to monitor the reaction progress and determine the optimal endpoint, preventing both under- and over-reaction.

Q3: The final hydrolysis of the ester and deprotection of the amine in a single step is resulting in incomplete conversion and the formation of impurities. What is the best approach for this transformation on a large scale?

A3: Combining hydrolysis and deprotection into a one-pot process can be efficient, but it requires careful optimization to ensure both reactions proceed to completion without generating difficult-to-remove impurities. A two-step hydrolysis process may offer better control and purity.[6]

  • Causality: The rate of ester hydrolysis and acetyl group removal can differ, leading to partially reacted intermediates. Strong basic conditions and high temperatures can also promote side reactions or degradation of the product.

  • Troubleshooting Steps:

    • Staged Temperature Profile: Begin the hydrolysis at a lower temperature (e.g., 70°C) to facilitate the initial reaction and then increase the temperature (e.g., 90°C) to drive the reaction to completion.[4][6]

    • pH Control during Work-up: Precise pH adjustment during the work-up is critical for isolating the carboxylic acid product. Acidifying the reaction mixture to a pH of 3.0-4.0 will precipitate the product.[7]

    • Purification by Recrystallization: A crucial step to improve the purity of the final intermediate is recrystallization.[8] Utilizing a specific solvent system can effectively remove process-related impurities, such as brominated by-products that may arise from impurities in the starting materials.[8]

Intermediate 2: 1-(3-methoxypropyl)-4-piperidinamine

Q4: The reductive amination of 1-(3-methoxypropyl)-4-piperidone is giving low yields and the formation of secondary amine by-products. How can we optimize this reaction for scale-up?

A4: Reductive amination is a common industrial method for synthesizing this intermediate.[9] Challenges often stem from the choice of reducing agent, control of reaction conditions, and management of side reactions.

  • Causality: The formation of secondary amine by-products can occur if the intermediate imine reacts with another molecule of the desired product. The choice of reducing agent and the reaction pH can influence the rate of the desired reaction versus side reactions.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While various reducing agents can be used, catalytic hydrogenation (e.g., Pd/C with hydrogen gas or using a hydrogen donor like hydrazine hydrate) is often efficient and clean for large-scale operations.[10][11]

    • Control of Ammonia Source: Using a high concentration of ammonia or an ammonia source like ammonium formate can help drive the reaction towards the formation of the primary amine.

    • Temperature and Pressure Control: For catalytic hydrogenation, careful control of temperature and pressure is essential for both safety and reaction efficiency.

    • Alternative Synthetic Route: Consider an alternative route involving the N-alkylation of 4-aminopiperidine.[9] This often requires protection of the primary amine, for example, by forming an imine with benzophenone, followed by alkylation and deprotection.[9][12]

Q5: Purification of 1-(3-methoxypropyl)-4-piperidinamine by distillation is proving difficult due to its high boiling point and potential for degradation. Are there alternative purification methods suitable for large-scale production?

A5: Due to its physical properties, purification of this intermediate can be challenging.

  • Causality: The high boiling point and potential for thermal degradation make vacuum distillation on a large scale problematic.

  • Troubleshooting Steps:

    • Salt Formation and Recrystallization: A robust method for purification is to form a salt of the amine, such as the hydrochloride salt.[9] This crystalline solid can then be purified by recrystallization. The free base can be subsequently liberated by treatment with a base.

    • Solvent Extraction: A well-designed series of aqueous extractions at different pH values can effectively remove many impurities.

    • Column Chromatography: While often avoided on a very large scale due to cost and solvent usage, for high-purity requirements, column chromatography may be necessary.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the amide coupling of the two intermediates to form prucalopride?

A1: The amide coupling reaction is a critical step, and several parameters must be tightly controlled for a successful scale-up.[2][13]

  • Temperature: The activation of the carboxylic acid is typically performed at a low temperature (0-5°C) to prevent the decomposition of the activating agent and minimize side reactions.[2][7] The subsequent addition of the amine is also carried out at this reduced temperature.

  • Activating Agent: A variety of coupling agents can be used, including carbonyldiimidazole (CDI), ethyl chloroformate, or DCC/HOBt.[1][10] The choice of agent will depend on factors such as cost, efficiency, and ease of by-product removal.

  • Stoichiometry: Precise control of the molar ratios of the carboxylic acid, coupling agent, and amine is essential to maximize yield and minimize unreacted starting materials.

  • Mixing: Efficient mixing is crucial on a large scale to ensure homogeneity and prevent localized "hot spots" or concentration gradients.

Q2: What are the common impurities found in the final prucalopride active pharmaceutical ingredient (API), and how do they originate?

A2: Impurities in prucalopride can arise from various sources, including the starting materials, intermediates, and degradation.[][15]

  • Process-Related Impurities: These are by-products formed during the synthesis.[] Examples include unreacted intermediates, products of side reactions (e.g., over-chlorinated species), and residual reagents or catalysts.[][15]

  • Degradation Products: Prucalopride can degrade under certain conditions, such as exposure to strong acids or oxidizing agents.[] Forced degradation studies are important to identify potential degradation pathways and develop stability-indicating analytical methods.[]

  • Residual Solvents: Solvents used in the final purification steps can remain in the API. Their levels must be controlled according to regulatory guidelines.

Q3: What are the key safety considerations when scaling up the synthesis of prucalopride intermediates?

A3: As with any chemical process scale-up, a thorough safety assessment is paramount.

  • Hazardous Reagents: Some of the reagents used, such as phosphines, azodicarboxylates, and strong acids/bases, are hazardous.[3] Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Exothermic Reactions: Several steps in the synthesis can be exothermic. Implement controlled addition rates and efficient cooling systems to manage the heat generated and prevent thermal runaways.

  • Pressure Build-up: Reactions involving gas evolution (e.g., hydrogenation) must be conducted in appropriately rated pressure vessels with proper venting and pressure relief systems.

  • Material Handling: The handling of large quantities of flammable solvents and corrosive materials requires specific procedures and training to minimize the risk of spills, fires, and exposure.

III. Experimental Protocols and Data

Table 1: Optimized Reaction Conditions for Key Intermediates
IntermediateReaction StepKey ParametersOptimized ConditionsExpected YieldPurity
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Cyclization (Mitsunobu)Reagent addition, TemperatureSlow addition of DIAD at 0-5°C~85%>95%
ChlorinationReagent, TemperatureNCS in acetic acid at 70-80°C~90%>97%
Hydrolysis/DeprotectionStaged temperature70°C for 2h, then 90°C for 8h~95%>99% (after recrystallization)
1-(3-methoxypropyl)-4-piperidinamine Reductive AminationReducing agent, PressurePd/C, H2 (50 psi), Methanol~90%>98%
PurificationMethodFormation of HCl salt, recrystallization>96%>99.7%
Protocol 1: Scale-Up Synthesis of Prucalopride
  • Activation of Carboxylic Acid: In a suitable reactor under a nitrogen atmosphere, suspend 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in dichloromethane. Cool the mixture to 0-5°C.[2]

  • Slowly add triethylamine (1.05 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature below 10°C.[7][16]

  • Stir the reaction mixture at this temperature for 30-60 minutes.

  • Amide Coupling: In a separate vessel, dissolve 1-(3-methoxypropyl)-4-piperidinamine (1.0 eq) in dichloromethane.

  • Slowly add the amine solution to the activated carboxylic acid mixture, maintaining the temperature at 0-5°C.[2]

  • Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring for completion by HPLC.[7]

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with a dilute base solution (e.g., NaHCO3), and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain crude prucalopride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of cyclohexane and ethyl acetate, to yield pure prucalopride base.[7]

IV. Visualizations

Prucalopride_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_coupling Final Product Synthesis start1 Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate cyclization Intramolecular Cyclization (e.g., Mitsunobu) start1->cyclization PPh3, DIAD chlorination Chlorination (NCS) cyclization->chlorination NCS hydrolysis Hydrolysis & Deprotection chlorination->hydrolysis NaOH, H2O intermediate1 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid hydrolysis->intermediate1 coupling Amide Coupling intermediate1->coupling start2 1-(3-methoxypropyl)-4-piperidone red_amination Reductive Amination start2->red_amination NH3, H2/Pd-C intermediate2 1-(3-methoxypropyl)- 4-piperidinamine red_amination->intermediate2 intermediate2->coupling purification Purification coupling->purification e.g., Recrystallization prucalopride Prucalopride Base purification->prucalopride salt_formation Salt Formation prucalopride->salt_formation Succinic Acid final_product Prucalopride Succinate salt_formation->final_product caption Overall synthetic workflow for Prucalopride Succinate.

Caption: Overall synthetic workflow for Prucalopride Succinate.

Troubleshooting_Logic cluster_investigation Investigation Phase cluster_optimization Optimization Phase issue Low Yield / High Impurity in Scale-Up param_review Review Critical Parameters (Temp, Stoichiometry, Purity) issue->param_review analytical Analyze By-products (HPLC, MS, NMR) issue->analytical safety_review Re-evaluate Safety (Exotherms, Reagents) issue->safety_review reagent_add Optimize Reagent Addition Strategy param_review->reagent_add ipc Implement In-Process Controls (IPCs) param_review->ipc solvent Screen Solvents analytical->solvent purification Develop Robust Purification Method analytical->purification solution Improved Process: High Yield & Purity reagent_add->solution solvent->solution purification->solution ipc->solution caption Troubleshooting logic for scale-up synthesis issues.

Caption: Troubleshooting logic for scale-up synthesis issues.

V. References

  • BenchChem. (n.d.). Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. Retrieved from

  • ChemicalBook. (n.d.). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis. Retrieved from

  • Google Patents. (n.d.). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates. Retrieved from

  • BOC Sciences. (n.d.). Prucalopride and Impurities. Retrieved from

  • BenchChem. (n.d.). In-Depth Technical Guide to Prucalopride Succinate: Molecular Structure, Chemical Properties, and Biological Activity. Retrieved from

  • BenchChem. (n.d.). A Comprehensive Technical Guide to 1-(3-Methoxypropyl)-4-piperidinamine and its Synonyms. Retrieved from

  • ChemicalBook. (n.d.). Prucalopride synthesis. Retrieved from

  • Technical Disclosure Commons. (2024, February 2). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Retrieved from

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Retrieved from

  • Google Patents. (n.d.). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. Retrieved from

  • Google Patents. (n.d.). CN103570699A - Method for preparing prucalopride. Retrieved from

  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from

  • Google Patents. (n.d.). CN103664912A - Synthesis process of prucalopride. Retrieved from

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Retrieved from

  • SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds. Retrieved from

  • New Drug Approvals. (2016, July 27). Prucalopride succinate (Resolor). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Key Intermediates in Prucalopride Synthesis: Focus on Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility, making it a crucial therapeutic agent for chronic constipation.[1] The efficiency, purity, and scalability of its chemical synthesis are of paramount importance to the pharmaceutical industry. The synthesis of Prucalopride hinges on the strategic coupling of two key fragments: a substituted dihydrobenzofuran core and a piperidine side chain. This guide provides an in-depth comparative analysis of the critical intermediates involved in constructing the dihydrobenzofuran moiety, with a specific focus on Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate and its immediate synthetic relatives. We will dissect the synthetic pathways, compare reaction efficiencies, and provide validated experimental protocols to guide researchers and process chemists in making informed decisions for process optimization and scale-up.

Overview of Prucalopride Synthesis

The most established and industrially viable synthetic routes for Prucalopride converge on the formation of an amide bond between a dihydrobenzofuran carboxylic acid derivative and 1-(3-methoxypropyl)-4-piperidinamine.[2][3] The primary challenge and area of optimization lie in the efficient preparation of the activated benzofuran core. The journey to this core intermediate typically begins with Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, which undergoes subsequent deprotection and hydrolysis steps. Understanding the trade-offs at each stage is critical for achieving high yield and purity of the final active pharmaceutical ingredient (API).

The following diagram outlines the general synthetic landscape leading to Prucalopride.

G cluster_0 Benzofuran Core Synthesis cluster_1 Piperidine Moiety A Methyl 4-acetamido-5-chloro-2,3- dihydrobenzofuran-7-carboxylate B Methyl 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylate A->B Deacetylation C 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid (Key Intermediate) B->C Hydrolysis E Prucalopride C->E Amide Coupling (e.g., CDI, EDC/HOBt) D 1-(3-methoxypropyl) -4-piperidinamine D->E Amide Coupling (e.g., CDI, EDC/HOBt)

Figure 1: General synthetic pathway for Prucalopride.

The Benzofuran Core: A Tale of Three Intermediates

The synthesis of the benzofuran portion of Prucalopride involves a sequence of transformations. While this compound is a named intermediate, its carboxylic acid counterpart is the more direct and pivotal precursor for the final coupling step.

Intermediate A: Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

This compound serves as a common starting material in many patented synthetic routes.[4] The acetamido group acts as a protecting group for the amine, which is essential for preventing side reactions during earlier synthetic modifications of the benzofuran ring system. The synthesis of this intermediate itself can be achieved through various methods, often involving cyclization and chlorination steps.[5]

Intermediate B: this compound

This is the titular intermediate, formed by the deprotection (deacetylation) of Intermediate A. This step is typically achieved under basic or acidic conditions. While it is a distinct chemical entity, in most industrial processes, it is not isolated. Instead, it is generated in situ and immediately hydrolyzed to the corresponding carboxylic acid in a one-pot reaction. This approach is favored as it reduces the number of unit operations, minimizes solvent usage, and avoids the handling of an additional intermediate.

Intermediate C: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2)

This is arguably the most critical intermediate in the entire synthesis.[6][7] It is formed via the hydrolysis of the methyl ester of Intermediate B. The conversion of the ester to a carboxylic acid is the activation step required for the subsequent amide bond formation with the piperidine amine.

The Causality Behind Hydrolysis: Direct amidation of the methyl ester (Intermediate B) with the piperidine amine is possible but generally less efficient and requires harsh conditions (high temperatures), which can lead to impurity formation. Converting the ester to a carboxylic acid allows for the use of standard, mild, and highly efficient peptide coupling agents (e.g., CDI, EDC/HOBt), providing greater control over the reaction and resulting in higher purity of the final product.[8]

Comparative Analysis: The Criticality of Purification

The primary comparison is not between disparate chemical entities but rather between the process strategies involving these closely related intermediates. The key determinant of a successful Prucalopride synthesis is the purity of the carboxylic acid intermediate (Intermediate C).

A significant challenge reported in the literature is the presence of a bromo-impurity, 4-amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, which originates from the initial raw materials.[6] This impurity has chemical properties very similar to the desired chloro-compound, making its removal difficult. Failure to remove this impurity at the Intermediate C stage leads to the formation of a bromo-Prucalopride impurity that is exceptionally challenging to separate from the final API.

This necessitates a robust purification step after the hydrolysis. Recrystallization has been identified as the most effective method.[6]

ParameterPathway 1: Isolate Intermediate BPathway 2: One-Pot Hydrolysis & Purification of C
Process Steps 1. Deacetylation 2. Isolation of B 3. Hydrolysis 4. Isolation of C1. One-pot deacetylation & hydrolysis 2. Isolation & Recrystallization of C
Efficiency Lower; more unit operations, potential for material loss at each isolation step.Higher; streamlined process, fewer operations.
Impurity Control Less effective; purification of B may not remove critical bromo-impurity.Superior ; dedicated recrystallization of C is highly effective at removing the bromo-impurity.[6]
Industrial Viability Low; less cost-effective and more complex.High ; preferred method for scalability and quality control.[4]

Experimental Protocols

The following protocols represent validated methods for the synthesis of the key intermediates and the final coupling step.

Protocol 1: Synthesis and Purification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate C)

This two-step, one-pot procedure converts the commercially available acetylated ester to the purified carboxylic acid, ready for coupling.

G A Start: Methyl 4-acetamido-5-chloro-2,3- dihydrobenzofuran-7-carboxylate B Step 1: Hydrolysis - Add NaOH(aq) & Solvent (e.g., PGME/Water) - Heat (e.g., 70-90°C, 2-8h) - Monitor by TLC/HPLC A->B C Step 2: Acidification - Cool reaction mixture - Add HCl(aq) to pH ~1-2 - Precipitate forms B->C D Step 3: Isolation - Filter the solid - Wash with water - Dry to yield crude product C->D E Step 4: Purification - Recrystallize from DMF or DMA - Filter hot, cool to crystallize - Wash with alcohol & dry D->E F End Product: High-Purity Intermediate C E->F

Figure 2: Workflow for the synthesis and purification of Intermediate C.

Methodology:

  • Hydrolysis: In a suitable reactor, charge Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq), water, and a co-solvent such as propylene glycol monomethyl ether (PGME).[4] Add a 40% aqueous solution of sodium hydroxide (approx. 3.0-4.0 eq).

  • Heat the mixture to 70-90°C and maintain for 2-8 hours, monitoring the reaction for the disappearance of the starting material by HPLC or TLC.[9] This step achieves both deacetylation and ester hydrolysis.

  • Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 1-2, causing the product to precipitate.

  • Isolation (Crude): Stir the resulting slurry, then filter the solid product. Wash the filter cake thoroughly with water to remove inorganic salts and dry under vacuum.

  • Purification (Recrystallization): Transfer the crude solid to a clean reactor and add N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).[6] Heat the mixture to dissolve the solid, then allow it to cool slowly to crystallize. Filter the purified product, wash with a suitable alcohol (e.g., methanol), and dry under vacuum to yield high-purity 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Protocol 2: Synthesis of Prucalopride (Amide Coupling)

This step couples the purified benzofuran core with the piperidine side chain.

Methodology:

  • Activation: In a reactor under a nitrogen atmosphere, suspend the purified 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.[8]

  • Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.0-1.2 eq) portion-wise and stir the mixture at room temperature until activation is complete (indicated by cessation of CO2 evolution).

  • Coupling: Add a solution of 1-(3-methoxypropyl)-4-piperidinamine (1.0-1.1 eq) in the same solvent to the activated mixture.[10]

  • Stir the reaction at room temperature overnight or until completion as monitored by HPLC.

  • Work-up and Isolation: Quench the reaction with water. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield crude Prucalopride base, which can then be further purified and converted to its succinate salt.[3]

Analytical Characterization

The purity of intermediates and the final product must be rigorously controlled. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.

  • Typical RP-HPLC Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted with phosphoric acid) and a polar organic solvent like methanol or acetonitrile.[11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm[11]

    • Purpose: To quantify the purity of the intermediates, detect the bromo-impurity, and determine the assay of the final Prucalopride product.

Conclusion and Recommendation

While this compound is a nominal intermediate in the synthesis of Prucalopride, the strategically superior pathway involves its in situ generation and immediate hydrolysis to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . The latter is the pivotal intermediate whose quality dictates the success of the entire synthesis.

Key Recommendations for Researchers and Drug Development Professionals:

  • Focus on the Carboxylic Acid: Direct your process development efforts towards the robust synthesis and purification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

  • Prioritize Purification: Implement a dedicated recrystallization step for this intermediate using a solvent like DMF or DMA. This is the most critical action to control the final API's impurity profile, particularly concerning the bromo-analog.[6]

  • Utilize Modern Coupling Reagents: Employ standard amide coupling agents like CDI or EDC/HOBt for the final condensation step to ensure mild conditions, high conversion rates, and operational simplicity.[8]

By adopting this scientifically grounded approach, which emphasizes process streamlining and targeted purification, the synthesis of Prucalopride can be rendered more efficient, scalable, and economically viable, meeting the stringent quality requirements of the pharmaceutical industry.

References

  • CN103664912A - Synthesis process of prucalopride. Google Patents.

  • Prucalopride patented technology retrieval search results - Eureka | Patsnap.

  • Prucalopride synthesis - ChemicalBook.

  • Method development and validation of Prucalopride succinate in bulk and tablet dosage form by RP-HPLC method - Journal of Innovative Pharmacy and Biological Sciences.

  • Processes For The Preparation Of Highly Pure Prucalopride Succinate And Its Intermediates - IP.com.

  • WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates. Google Patents.

  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. Google Patents.

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.

  • CN103351329A - Preparation method of Prucalopride intermediates. Google Patents.

  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 - PubChem.

  • An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo - Technical Disclosure Commons.

  • 123654-26-2|4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid - BLDpharm.

  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - ChemicalBook.

  • Prucalopride - ResearchGate.

Sources

A Comparative Guide to the Synthetic Routes of Prucalopride: From Bench to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

Prucalopride, a selective, high-affinity serotonin 5-HT₄ receptor agonist, represents a significant advancement in the management of chronic idiopathic constipation. Its prokinetic activity has established it as a key therapeutic agent. The intricate molecular architecture of Prucalopride, characterized by a 4-amino-5-chloro-2,3-dihydrobenzofuran core linked to a 1-propyl-4-piperidinyl moiety via a carboxamide bridge, has prompted the development of diverse and innovative synthetic strategies.

This guide provides a comparative analysis of the principal synthetic routes to Prucalopride. We will delve into the mechanistic underpinnings, procedural details, and relative efficiencies of each pathway. The objective is to equip researchers and drug development professionals with the critical insights needed to select or design a synthetic strategy that aligns with their specific objectives, whether for laboratory-scale research or large-scale industrial production.

Core Synthetic Challenge: The Amide Bond Formation

The central challenge in Prucalopride synthesis lies in the efficient and clean formation of the amide bond between the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid core and the 1-propyl-4-piperidinamine side chain. The various synthetic routes diverge primarily in their approach to constructing and activating this carboxylic acid moiety and in the sequence of introducing the key functional groups.

We will explore three representative synthetic strategies, each with distinct advantages and considerations.

Route 1: The Carboxylic Acid Pathway

This classic and widely documented approach involves the direct coupling of the pre-formed benzofuran carboxylic acid with the piperidine amine. It is a convergent synthesis that builds the two key fragments separately before their final assembly.

Mechanistic Rationale

This route hinges on the activation of the carboxylic acid (2) to make it susceptible to nucleophilic attack by the primary amine of the piperidine side chain (3). A common method involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester. Peptide coupling reagents are frequently employed to facilitate this transformation under mild conditions, minimizing side reactions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are effective. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine (3) to yield Prucalopride (1). The choice of a non-nucleophilic base, such as N,N'-diisopropylethylamine (DIPEA), is critical to prevent competition with the primary amine.

Visualizing the Pathway

Prucalopride Synthesis - Route 2 cluster_0 Benzofuran Core Synthesis cluster_1 Piperidine Side-Chain Synthesis cluster_2 Amide Formation & Coupling A Starting Material B 4-Amino-5-chloro-2,3- dihydrobenzofuran-7-carbonitrile (4) A->B Multi-step synthesis D 4-Amino-5-chloro-2,3-dihydrobenzofuran- 7-carboxamide (5) B->D Partial Hydrolysis (e.g., H₂O₂, NaOH) C 1-(3-Methoxypropyl)-4-piperidinamine (3) P Prucalopride (1) D->P Coupling with piperidine precursor Prucalopride Synthesis - Route 3 cluster_0 Core Intermediate Synthesis cluster_1 Final Alkylation Step A Benzofuran carboxylic acid C Protected Intermediate A->C Amide Coupling B N-Boc-4-aminopiperidine D 4-Amino-5-chloro-N-(4-piperidinyl) -7-benzofurancarboxamide (6) C->D Boc Deprotection P Prucalopride (1) D->P Reductive Amination (NaBH(OAc)₃) E 3-Methoxypropanal Route Selection Framework start Define Synthesis Goal q1 Primary Goal? start->q1 lab_scale Lab-Scale Synthesis (Flexibility & Reliability) q1->lab_scale Reliability cost_reduction Industrial Production (Cost & Scalability) q1->cost_reduction Efficiency route1 Route 1: Carboxylic Acid (Robust & predictable) lab_scale->route1 q2 Access to Nitrile Precursor? cost_reduction->q2 route3 Route 3: Side-Chain First (High-yielding & scalable final step) q2->route3 No / Difficult route2 Route 2: Nitrile Pathway (Potentially atom-economical) q2->route2 Yes / Easy

A Comparative Guide to the Analysis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. As a critical intermediate in the synthesis of pharmaceutical compounds, such as Prucalopride, rigorous analytical control of this molecule is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] We will explore the theoretical underpinnings of each technology, present detailed experimental protocols, and analyze comparative performance data to guide researchers and drug development professionals in selecting the optimal analytical methodology for their specific needs.

The Analyte and the Analytical Imperative

This compound is a substituted benzofuran derivative with a molecular formula of C10H10ClNO3 and a molecular weight of approximately 227.64 g/mol .[2] Its structure contains a UV-active chromophore, making it well-suited for UV-based detection. In pharmaceutical manufacturing, the goal is not only to quantify the main compound but also to detect and resolve any process-related impurities or degradation products.[3][4] This necessitates an analytical method with high specificity, sensitivity, and resolution. The choice between traditional HPLC and the more modern UPLC platform can significantly impact the speed, quality, and cost of this analysis.[5]

Foundational Principles: A Tale of Two Technologies

Both HPLC and UPLC are forms of liquid chromatography that separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[6][7] For an analyte like this compound, which is moderately non-polar, Reversed-Phase Chromatography (RPC) is the most effective mode.[4][8] In RPC, a non-polar stationary phase (typically silica bonded with C8 or C18 alkyl chains) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9][10][11] Hydrophobic molecules, like our target analyte, are retained longer on the column.[12][13]

The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material and the resulting system pressures.[7][14]

  • High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades.[14] It typically employs columns packed with particles 3–5 µm in diameter and operates at pressures up to 6,000 psi (400 bar).[15][16]

  • Ultra-Performance Liquid Chromatography (UPLC) is a significant technological advancement that utilizes columns with sub-2 µm particle sizes.[14][17] This smaller particle size dramatically increases column efficiency but requires specialized systems capable of operating at much higher pressures—up to 15,000 psi (1034 bar) or more.[17][18]

This core difference in particle size and pressure leads to profound consequences in analytical performance, including speed, resolution, and sensitivity.[6][17]

Experimental Protocols: A Side-by-Side Comparison

To provide a practical comparison, we present two detailed analytical methods designed for the purity analysis of this compound. The experimental choices are grounded in established principles of chromatographic method development.[8][19] A gradient elution is selected to ensure that impurities with a wide range of polarities can be effectively separated from the main analyte peak.

This method is designed for robustness and compatibility with standard HPLC instrumentation found in most laboratories.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC System and Conditions:

  • System: Standard HPLC system with a quaternary pump and UV detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 245 nm.
  • Gradient Program:
  • 0.0 min: 30% B
  • 15.0 min: 80% B
  • 17.0 min: 80% B
  • 17.1 min: 30% B
  • 22.0 min: 30% B (End of Run)

This method leverages the power of UPLC technology for rapid and highly efficient separations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
  • Filter the sample solution through a 0.22 µm PTFE syringe filter prior to injection.

2. UPLC System and Conditions:

  • System: UPLC system with a binary pump and UV detector, capable of pressures >10,000 psi.
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1 µL.
  • UV Detection: 245 nm.
  • Gradient Program:
  • 0.0 min: 30% B
  • 3.0 min: 80% B
  • 3.5 min: 80% B
  • 3.6 min: 30% B
  • 5.0 min: 30% B (End of Run)

Visualizing the Workflow

The following diagrams illustrate the logical flow of each analytical process, from sample preparation to the final result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep1 Weigh Sample (0.5 mg/mL) Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Sys HPLC System (P < 6000 psi) Prep3->Sys Col Column (4.6x150 mm, 5 µm) Sys->Col Run 22 min Gradient Run (1.0 mL/min) Col->Run Det UV Detection Run->Det Data Data Acquisition & Analysis Det->Data

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis Prep1 Weigh Sample (0.1 mg/mL) Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 Sys UPLC System (P > 10000 psi) Prep3->Sys Col Column (2.1x50 mm, 1.7 µm) Sys->Col Run 5 min Gradient Run (0.4 mL/min) Col->Run Det UV Detection Run->Det Data Data Acquisition & Analysis Det->Data

Sources

A Comparative Spectroscopic Guide to Key Intermediates in Prucalopride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of two pivotal intermediates in the synthesis of Prucalopride: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine . As a senior application scientist, this document is structured to offer not just data, but a practical, field-proven perspective on why specific analytical techniques are chosen and how to interpret the resulting data to ensure the quality and success of the synthesis.

Introduction: The Crucial Role of Intermediate Analysis in Prucalopride Synthesis

Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a cornerstone in the treatment of chronic constipation.[1] Its synthesis is a multi-step process where the purity and structural integrity of each intermediate are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide focuses on the two key building blocks that are coupled in the final stages of Prucalopride synthesis: a substituted benzofuran core and a piperidine moiety.[4]

Rigorous spectroscopic analysis of these intermediates is not merely a quality control checkpoint; it is a predictive measure of success for the subsequent reaction steps and the purity profile of the final API.[5] This guide will provide a detailed comparative analysis of the expected and reported spectroscopic data for these two intermediates, empowering researchers to confidently identify and characterize these critical compounds.

The Synthetic Pathway: A Visual Overview

The synthesis of Prucalopride typically involves the amide coupling of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine.[6][7] The following diagram illustrates this key reaction.

Prucalopride Synthesis cluster_intermediates Key Intermediates cluster_reagents Coupling cluster_product Final Product Intermediate_A 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid Prucalopride Prucalopride Intermediate_A->Prucalopride Amide Bond Formation Intermediate_B 1-(3-methoxypropyl)- 4-piperidinamine Intermediate_B->Prucalopride Coupling_Agent Condensing Agent (e.g., CDI, EDC/HOBt) Coupling_Agent->Prucalopride

Caption: Amide coupling of key intermediates to form Prucalopride.

Spectroscopic Comparison of Intermediates

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of the Prucalopride intermediates.[] This section provides a comparative overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Intermediate A: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

This molecule possesses a rigid aromatic core with several distinct functional groups that give rise to a characteristic spectroscopic fingerprint.

Spectroscopic Technique Expected/Reported Features Interpretation and Rationale
¹H NMR Aromatic proton signal, two sets of triplets for the dihydrofuran ring protons, and broad signals for the amine and carboxylic acid protons. The exact chemical shifts are solvent-dependent.[9]The aromatic proton will be a singlet. The dihydrofuran protons will appear as two triplets due to coupling with each other. The amine and carboxylic acid protons are exchangeable and will appear as broad singlets.
¹³C NMR Multiple signals in the aromatic region (110-160 ppm), signals for the dihydrofuran carbons (one ether-linked, one methylene), and a downfield signal for the carboxylic acid carbon (>165 ppm).[9]The number of distinct aromatic signals will confirm the substitution pattern. The chemical shifts of the dihydrofuran carbons provide information about their electronic environment. The carboxylic acid carbon is highly deshielded.
FTIR Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), N-H stretching from the primary amine (3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-Cl stretch in the fingerprint region.[10]The broadness of the O-H stretch is due to hydrogen bonding. The presence of two N-H bands is characteristic of a primary amine. The C=O stretch is a strong, sharp peak.
Mass Spec. A molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 213.62 g/mol . Isotope peaks for chlorine (M+2) will be observed.[11]The mass spectrum confirms the molecular weight of the compound. The characteristic 3:1 ratio of the M and M+2 peaks is a definitive indicator of the presence of a single chlorine atom.
Intermediate B: 1-(3-methoxypropyl)-4-piperidinamine

This intermediate is a flexible aliphatic amine with key functional groups that are readily identifiable by spectroscopy.

Spectroscopic Technique Expected/Reported Features Interpretation and Rationale
¹H NMR Signals for the methoxy group (singlet, ~3.3 ppm), methylene protons of the methoxypropyl chain (triplets and a multiplet), piperidine ring protons (complex multiplets), and a broad signal for the primary amine protons.[2]The integration of the signals corresponds to the number of protons in each environment. The coupling patterns (triplets) of the propyl chain protons are due to adjacent methylene groups. The piperidine protons often show complex splitting due to their conformational flexibility.
¹³C NMR Signals for the methoxy carbon (~59 ppm), carbons of the propyl chain, and carbons of the piperidine ring. The carbon bearing the primary amine will be in the 40-50 ppm range.[2]The number of signals confirms the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (e.g., attached to oxygen or nitrogen).
FTIR N-H stretching of the primary amine (two bands, 3200-3400 cm⁻¹), C-H stretching of the alkyl groups (~2800-3000 cm⁻¹), and C-O stretching of the ether (~1100 cm⁻¹).[12]The presence of two N-H bands is characteristic of a primary amine. The strong C-H stretching bands are typical for saturated hydrocarbons. The C-O stretch is a prominent feature in the fingerprint region.
Mass Spec. A molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 172.27 g/mol .[13]The mass spectrum confirms the molecular weight of the intermediate. Fragmentation patterns can provide further structural information, such as the loss of the methoxypropyl side chain.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the spectroscopic analysis of the Prucalopride intermediates. These protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Protocol 1: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the intermediate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on the solubility of the intermediate).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

  • Reference the spectrum to the solvent peak.

Data Analysis:

  • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to assign each carbon atom.

  • Compare the obtained spectra with the expected data and any available reference spectra.

Protocol 2: FTIR Spectroscopy

Objective: To identify the functional groups present in the intermediates.

Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid intermediate directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-O, C-Cl).

  • Compare the spectrum with the expected vibrational frequencies for these functional groups.

Protocol 3: Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the intermediates.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the intermediate (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition (ESI-MS):

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • If necessary, acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

  • Perform fragmentation (MS/MS) analysis on the molecular ion to obtain structural information.

Data Analysis:

  • Determine the monoisotopic mass of the molecular ion and compare it with the calculated exact mass of the intermediate.

  • For Intermediate A, look for the characteristic isotopic pattern of chlorine.

  • Analyze the fragmentation pattern to confirm the structure of the molecule.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of the Prucalopride intermediates.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_verification Verification Synthesis Synthesize Intermediate Purification Purify Intermediate (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure & Purity Data_Analysis->Structure_Confirmation

Caption: A typical analytical workflow for the characterization of synthetic intermediates.

Conclusion

The successful synthesis of Prucalopride hinges on the meticulous control and characterization of its key intermediates. This guide has provided a comprehensive framework for the spectroscopic comparison of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine. By understanding the expected spectroscopic signatures and employing robust analytical protocols, researchers can ensure the quality of these crucial building blocks, leading to a more efficient and reliable synthesis of the final API. The principles and methodologies outlined herein are not only applicable to Prucalopride synthesis but also serve as a valuable reference for the characterization of a wide range of pharmaceutical intermediates.

References

  • SynThink. Prucalopride EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES | Download Table. [Link]

  • Google Patents. CN103664912A - Synthesis process of prucalopride.
  • Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
  • Google Patents.
  • Google Patents.
  • Patsnap. Preparation method of prucalopride intermediate - Eureka. [Link]

  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... [Link]

  • Pharmaffiliates. CAS No : 179474-79-4 | Product Name : 1-(3-Methoxypropyl)piperidin-4-Amine. [Link]

  • PubChem. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093. [Link]

  • RSC Publishing. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • Research Journal of Pharmacy and Technology. Analytical Method Development and Validation of Prucalopride Succinate in Bulk and Formulation by UV-Visible Spectrophotometry. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • PubMed. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • JournalGRID. New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. [Link]

  • Acta Scientific. Development and Validation of New Analytical Methods for the Quantification of Prucalopride Succinate. [Link]

  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. [Link]

  • Google Patents. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • RSC Publishing. Total synthesis of natural products containing benzofuran rings. [Link]

  • ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

  • Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • PMC. Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chongqing Chemdad Co. ,Ltd. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • ResearchGate. All information of 47 metabolites of prucalopride detected and.... [Link]

  • NIH. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Quantification of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is as critical as the analysis of the final active pharmaceutical ingredient (API). Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of Prucalopride, demands a robust analytical method to ensure the quality and consistency of the final drug product.[1][2][3][4] This guide provides an in-depth validation of a proposed High-Performance Liquid Chromatography (HPLC) with UV detection method for its quantification. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol in accordance with international guidelines, and objectively compare its performance against alternative analytical technologies.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[5] The principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For a molecule like this compound, its aromatic structure and polarity make it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar.

A Proposed HPLC-UV Method for Quantification

Experimental Protocol: Proposed HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Unison UK-C18 (250 mm x 4.6 mm, 3 µm)A C18 column provides excellent retention and separation for moderately polar aromatic compounds. The 3 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 20 mM Ammonium Bicarbonate in WaterB: Acetonitrile:Methanol (80:20 v/v)This mobile phase composition is adapted from a validated method for Prucalopride and its impurities, offering good peak shape and resolution for related structures.[10] Ammonium bicarbonate is a volatile buffer, making the method compatible with mass spectrometry if needed.
Elution GradientA gradient elution is necessary to ensure the timely elution of the main analyte while also separating any potential impurities with different polarities.
Gradient Program Time (min)%B
020
120
1555
2080
2280
2420
3020
Flow Rate 0.8 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.[9]
Column Temperature 45°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[9]
Detection Wavelength 270 nmThis wavelength is specified in the patent for purity analysis of the target compound, suggesting it provides adequate sensitivity.[9]
Injection Volume 10 µLA standard injection volume suitable for achieving good sensitivity without overloading the column.[9]
Diluent MethanolThe target analyte is soluble in methanol, making it a suitable diluent.[9]
Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing the analyte, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[7]

Validation of the Proposed HPLC Method

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[11][12][13] The validation of this proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Sources

A Comparative Guide to the Characterization of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate as a Pharmaceutical Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. "Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate" is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), most notably Prucalopride. The rigorous characterization of this compound as an impurity reference standard is therefore paramount. An impurity standard is a highly purified compound used as a reference point to detect, identify, and quantify impurities in an API or drug product.[1][2]

This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies for the comprehensive characterization of this compound. We will move beyond procedural lists to explain the scientific rationale behind the selection of techniques, the interpretation of data, and how these methods function as a self-validating analytical system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure their impurity standards meet the highest levels of scientific integrity and regulatory scrutiny.

The Regulatory Imperative: Adherence to ICH Q3A(R2) Guidelines

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances through its Q3A(R2) guideline.[3][4][5] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[1][6]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[6]

A thoroughly characterized reference standard for this compound is indispensable for validating the analytical methods used to monitor and control its presence in the API below these critical thresholds.[7][8] Potential impurities in a drug substance can originate from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[3][7][9] This necessitates a multi-faceted analytical approach to create a complete impurity profile.

Analytical Workflow for Impurity Standard Characterization

The characterization of a reference standard is a holistic process. It begins with identity confirmation and proceeds through purity assessment and quantification. No single technique is sufficient; instead, a suite of orthogonal methods is employed to build a comprehensive and reliable data package.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Chemical Structure MS->NMR Structural Hypothesis FTIR FTIR Spectroscopy Confirms Functional Groups NMR->FTIR Structural Confirmation HPLC HPLC-UV Determines Chromatographic Purity FTIR->HPLC Proceed to Purity qNMR Quantitative NMR (qNMR) Determines Absolute Purity (Assay) HPLC->qNMR Orthogonal Checks LOD Loss on Drying / TGA Quantifies Volatiles HPLC->LOD Orthogonal Checks ROI Residue on Ignition Quantifies Inorganic Impurities HPLC->ROI Orthogonal Checks Data Data Review & Consolidation qNMR->Data LOD->Data ROI->Data Cert Certificate of Analysis (CoA) Generation Data->Cert

Caption: Workflow for impurity standard characterization.

Core Characterization Techniques: A Comparative Analysis

A robust characterization relies on orthogonal methods—techniques that measure the same attribute through different physical principles. This approach minimizes the risk of overlooking impurities and provides a higher degree of confidence in the final assigned purity value.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Core Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For impurity profiling, it excels at separating the main compound from closely related structural analogues.[2][7]

Experimental Protocol (Example):

  • Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to ensure elution of all potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitored at the UV maxima of the analyte, with DAD to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Data Interpretation & Comparison: The primary output is a chromatogram. Purity is typically calculated as an area percentage, where the area of the main peak is divided by the total area of all peaks detected.

Metric HPLC-UV Performance Comparison with Other Techniques
Purity Assessment Excellent for determining chromatographic purity. Can detect and quantify impurities down to very low levels (e.g., <0.05%).Superior to NMR for detecting minor impurities. Complementary to qNMR, which provides absolute purity.
Identification Provides retention time, which is characteristic but not definitive for identification. UV spectrum from DAD can help confirm identity against a known standard.Inferior to MS and NMR for structural elucidation. LC-MS combines the separation power of HPLC with the identification power of MS.
Quantification Highly precise and accurate for relative quantification (area %). Can be used for absolute quantification with a certified reference standard.The standard method for routine quality control testing.
Mass Spectrometry (MS): Definitive Identity Confirmation

Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is one of its most fundamental properties.

Experimental Protocol (Example - LC-MS):

  • Interface: Couple the HPLC system described above directly to the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this molecule due to the basic amino group.

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass measurement.

  • Data Acquisition: Acquire full scan data to detect the protonated molecular ion [M+H]⁺.

Data Interpretation & Comparison: For this compound (C₁₀H₁₀ClNO₃), the expected monoisotopic mass is 227.0349. HRMS should confirm this value to within a few parts per million (ppm), providing extremely high confidence in the compound's identity.

Metric Mass Spectrometry Performance Comparison with Other Techniques
Identity Confirmation Excellent. Provides definitive molecular weight. Fragmentation (MS/MS) can further confirm the structure by breaking the molecule into known pieces.Superior to HPLC and FTIR for identity. Complementary to NMR, which provides atomic connectivity.
Purity Assessment Can detect impurities, but quantification can be challenging due to variations in ionization efficiency between different compounds.Not a primary tool for purity assessment compared to HPLC.
Sensitivity Extremely sensitive, capable of detecting trace-level impurities that may not be visible by HPLC-UV or NMR.Generally more sensitive than both NMR and HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Core Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. It provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.[2]

Experimental Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the standard in a deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Used to establish correlations between protons and carbons to piece the structure together definitively.

Data Interpretation & Comparison: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic proton, the two pairs of protons on the dihydrofuran ring, the amino group protons, and the methyl ester protons. The chemical shifts, integration (proton count), and splitting patterns must be consistent with the proposed structure.

Metric NMR Spectroscopy Performance Comparison with Other Techniques
Structural Elucidation Unparalleled. Provides definitive proof of structure, including connectivity and regiochemistry.The gold standard, far superior to MS and HPLC for detailed structural information.
Purity Assessment Can detect impurities if they are present at levels typically >1%. Not as sensitive as HPLC for trace impurities.Less sensitive than HPLC for purity. However, Quantitative NMR (qNMR) can be used to determine the absolute purity (assay) of the standard against a certified internal standard, a powerful alternative to chromatographic methods.
Quantification qNMR provides a direct, primary method of quantification without the need for a specific reference standard of the same compound.qNMR is considered a primary ratio method and is often used to assign the certified value to reference materials.

Logical Framework for Data Synthesis

The data from these orthogonal techniques must be synthesized to arrive at a final, certified purity value.

G Data_In Raw Data Input (HPLC, qNMR, TGA, ROI) Purity_HPLC Chromatographic Purity (HPLC) (e.g., 99.8%) Data_In->Purity_HPLC Purity_qNMR Absolute Purity (qNMR) (e.g., 99.5%) Data_In->Purity_qNMR Water Water Content (TGA/KF) (e.g., 0.2%) Data_In->Water Inorganic Inorganic Content (ROI) (e.g., 0.1%) Data_In->Inorganic Mass_Balance Mass Balance Calculation [100% - (Water + ROI + Impurities)] Purity_HPLC->Mass_Balance Final_Purity Certified Purity Value Purity_qNMR->Final_Purity Compare & Finalize Water->Mass_Balance Inorganic->Mass_Balance Mass_Balance->Final_Purity Compare & Finalize

Caption: Data synthesis for final purity assignment.

Conclusion

The characterization of an impurity standard like this compound is a rigorous scientific endeavor that underpins the safety and quality of pharmaceutical products. A successful characterization does not rely on a single analytical result but on the convergence of evidence from multiple, orthogonal techniques. HPLC provides the benchmark for chromatographic purity, MS offers definitive identity confirmation, and NMR serves as the ultimate arbiter of chemical structure. When combined with methods to assess volatile and inorganic content, these techniques form a self-validating system that provides a high-confidence, defensible purity value. By embracing this comprehensive approach, researchers and developers can ensure their impurity standards are not just fit for purpose, but are of the highest quality, thereby safeguarding patient health and ensuring regulatory compliance.

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Impurity Profiling: Characterization of unknown impurities in pharmaceuticals Source: Kymos URL: [Link]

  • Title: Reference Standards for Impurities in Pharmaceuticals Source: Knors Pharma URL: [Link]

  • Title: Impurity Profiling of Drug Substances in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Characterisation of Impurity Reference Standards Source: Amazon S3 URL: [Link]

  • Title: CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Source: Google Patents URL

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Prucalopride and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is the bedrock upon which the quality of a pharmaceutical product is built. When analytical methods evolve or are transferred between laboratories, a robust cross-validation process is not just a regulatory expectation but a scientific necessity. This is particularly true for a molecule like Prucalopride, a selective high-affinity 5-HT4 receptor agonist, where precise quantification of the active pharmaceutical ingredient (API) and its process-related intermediates is critical for ensuring product safety and efficacy.

This guide provides an in-depth, experience-driven comparison of analytical methods for Prucalopride and its key synthetic intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. We will delve into the practicalities of cross-validating a legacy High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-Performance Liquid Chromatography (UPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

The Analytical Imperative: Why Robust Methods Matter for Prucalopride

Prucalopride's therapeutic efficacy in treating chronic idiopathic constipation is well-established.[2] However, its synthesis, a multi-step process, can introduce impurities and intermediates that must be meticulously controlled.[3][4][5][6] One such critical intermediate is 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . The presence of this and other related substances beyond acceptable limits can impact the final product's purity, stability, and safety profile.

Therefore, the analytical methods employed for in-process control and final product release must be not only accurate and precise but also specific enough to separate and quantify Prucalopride from its potential impurities. As laboratories increasingly adopt faster and more sensitive technologies like UPLC, the need for a rigorous cross-validation against established HPLC methods becomes paramount to ensure data continuity and comparability.

Comparative Analysis of Chromatographic Techniques for Prucalopride

The two most prevalent chromatographic techniques for the analysis of small molecules like Prucalopride are HPLC and UPLC. While both operate on the same fundamental principles of separating components of a mixture, their performance characteristics differ significantly.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µmSub-2 µm
Column Dimensions e.g., 4.6 mm x 250 mme.g., 2.1 mm x 100 mm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)
Analysis Time LongerSignificantly Shorter
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower

The primary driver of UPLC's enhanced performance is the use of smaller stationary phase particles (sub-2 µm). This leads to a dramatic increase in chromatographic efficiency, resulting in sharper and narrower peaks. Consequently, UPLC methods offer faster analysis times, improved resolution between closely eluting peaks, and increased sensitivity, all while reducing solvent consumption.[7][8]

The Cross-Validation Protocol: A Practical Guide

Cross-validation serves to demonstrate that two analytical procedures are equivalent and can be used interchangeably. This is a critical step when transferring a method between laboratories or when updating an existing method with a newer technology. The following is a detailed, step-by-step protocol for the cross-validation of an HPLC and a UPLC method for the simultaneous determination of Prucalopride and its intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

This protocol is designed to be a self-validating system, where the experimental design and acceptance criteria are pre-defined to ensure the trustworthiness of the results, in line with the principles outlined in ICH Q2(R2).[1][9][10][11]

Step 1: Define the Scope and Acceptance Criteria

Before any experimental work begins, a clear protocol must be established. This protocol should define the objectives, the parameters to be evaluated, and the pre-defined acceptance criteria.

Objective: To demonstrate the equivalency of a validated HPLC method and a newly developed UPLC method for the quantification of Prucalopride and its intermediate.

Key Performance Parameters to Evaluate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Acceptance Criteria:

ParameterAcceptance Criteria
Specificity The peak for Prucalopride and its intermediate should be pure and well-resolved from any other peaks (Resolution > 2.0).
Linearity (Correlation Coefficient, r²) ≥ 0.999 for both analytes on both systems.
Accuracy (% Recovery) The mean recovery should be within 98.0% to 102.0% for both analytes at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision (Repeatability - %RSD) ≤ 2.0% for six replicate injections of the standard solution for both analytes.
Intermediate Precision (%RSD) ≤ 2.0% for analyses performed by different analysts, on different days, and with different instruments (if applicable).
Cross-Validation Agreement The percentage difference between the results obtained from the HPLC and UPLC methods for the same samples should be within ±5.0%.

These acceptance criteria are based on general pharmaceutical industry standards and should be justified for the specific product and its manufacturing process.[12][13][14]

Step 2: Experimental Protocols

The following are representative HPLC and UPLC methods for the analysis of Prucalopride and its intermediate.

Sample Preparation (Applicable to both methods):

  • Prepare a stock solution of Prucalopride and 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid reference standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).

  • Prepare test samples by dissolving the drug substance or product in the mobile phase to achieve a target concentration within the validated range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

HPLC Method Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-20 min: 20% to 50% B

    • 20-25 min: 50% to 80% B

    • 25-26 min: 80% to 20% B (return to initial conditions)

    • 26-30 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

UPLC Method Protocol (Transferred and Optimized from HPLC):

  • Instrumentation: A UPLC system with a PDA detector.

  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-4.0 min: 20% to 50% B

    • 4.0-5.0 min: 50% to 80% B

    • 5.0-5.2 min: 80% to 20% B (return to initial conditions)

    • 5.2-6.0 min: 20% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

Note: The UPLC method parameters are geometrically scaled from the HPLC method to achieve a comparable separation in a shorter time.[7][8]

Step 3: Data Analysis and Comparison

Analyze the same set of samples (standards at different concentrations and test samples) on both the HPLC and UPLC systems. The following table illustrates the type of comparative data that should be generated.

Table 1: Comparative Performance Data for HPLC vs. UPLC Methods

ParameterHPLC MethodUPLC MethodAcceptance Criteria Met?
Retention Time (Prucalopride) ~15.2 min~3.8 minN/A
Retention Time (Intermediate) ~8.5 min~2.1 minN/A
Resolution (Prucalopride & Intermediate) > 2.5> 3.0Yes
Linearity (r²) - Prucalopride 0.99950.9998Yes
Linearity (r²) - Intermediate 0.99920.9996Yes
Accuracy (% Recovery at 100% level) 99.5%100.2%Yes
Precision (%RSD for 6 replicates) 0.8%0.5%Yes
Analysis Time per Sample ~30 min~6 minN/A

Table 2: Cross-Validation Results for Test Samples

Sample IDHPLC Result (mg/mL)UPLC Result (mg/mL)% DifferenceAcceptance Criteria Met?
Prucalopride - Batch 1 10.0510.01-0.40%Yes
Prucalopride - Batch 2 9.9810.03+0.50%Yes
Intermediate - In-Process Sample 1 0.120.125+4.17%Yes
Intermediate - In-Process Sample 2 0.080.078-2.50%Yes

The percentage difference is calculated as: ((UPLC Result - HPLC Result) / HPLC Result) * 100. As per the pre-defined acceptance criteria, all percentage differences are within ±5.0%, demonstrating the equivalency of the two methods.

Visualizing the Workflow

To further clarify the logical flow of the cross-validation process, the following diagrams, generated using Graphviz, illustrate the key stages.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Objective & Scope P2 Select Methods (HPLC vs. UPLC) P1->P2 P3 Establish Acceptance Criteria (ICH Q2) P2->P3 E1 Prepare Samples & Standards P3->E1 E2 Analyze on HPLC System E1->E2 E3 Analyze on UPLC System E1->E3 A1 Compare Performance Parameters E2->A1 A2 Calculate % Difference for Samples E2->A2 E3->A1 E3->A2 A3 Evaluate Against Acceptance Criteria A1->A3 A2->A3 C1 Document Results in Validation Report A3->C1 C2 Methods are Equivalent C1->C2 Criteria Met C3 Investigate Discrepancies C1->C3 Criteria Not Met

Caption: Workflow for HPLC and UPLC Method Cross-Validation.

DecisionTree start Start Cross-Validation decision1 Are Performance Parameters (Linearity, Accuracy, Precision) within Acceptance Criteria? start->decision1 decision2 Is % Difference between Methods within ±5.0%? decision1->decision2 Yes fail1 Method Validation Fails. Optimize the non-compliant method. decision1->fail1 No pass Methods are Equivalent. Implement UPLC Method. decision2->pass Yes fail2 Cross-Validation Fails. Investigate for systematic bias. decision2->fail2 No

Caption: Decision-Making Process in Cross-Validation.

Conclusion: Ensuring Data Integrity Across the Product Lifecycle

The cross-validation of analytical methods is a cornerstone of a robust pharmaceutical quality system. By demonstrating the equivalency of an established HPLC method with a modern UPLC method for Prucalopride and its key intermediate, we ensure the seamless transfer of analytical procedures without compromising data integrity. This not only satisfies regulatory expectations but also enhances laboratory efficiency, reduces costs, and ultimately contributes to the consistent quality and safety of the final drug product. As analytical technologies continue to evolve, a well-defined and scientifically sound cross-validation strategy will remain an indispensable tool for every analytical scientist.

References

  • Google Patents. CN103664912A - Synthesis process of prucalopride.
  • Global Bioanalysis Consortium Harmonization Team. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. (2014). The AAPS Journal, 16(6), 1165-1174. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology, 10(4), 314-325. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]

  • New Drug Approvals. Prucalopride succinate (Resolor). (2016). [Link]

  • BioPharm International. Establishing Acceptance Criteria for Analytical Methods. (2016). [Link]

  • CASSS. ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): Status Update, Key Concepts and Regulatory Perspective. [Link]

  • Arcos. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • StatSoft. Validation of analytical methods according to the latest ICH Q2(R2) guidelines - examples. (2024). [Link]

  • China/Asia On Demand (CAOD). Synthesis of Prucalopride Succinate. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Chromatography Forum. UPLC method transfer: validation?. (2006). [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking "Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate" Purity Against Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is paramount. This guide provides an in-depth technical comparison for benchmarking the purity of "Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate," a key intermediate and known impurity in the synthesis of Prucalopride.[1] We will delve into the rationale behind experimental choices, present detailed analytical protocols, and compare the performance of this compound against relevant standards.

Introduction: The Significance of Purity in Drug Development

"this compound" (CAS No: 182808-04-4) is a critical molecule in pharmaceutical research, primarily recognized for its role as a precursor in the synthesis of Prucalopride, a selective serotonin 5-HT4 receptor agonist.[2] Consequently, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will equip you with the necessary tools to rigorously assess its purity.

Physicochemical Properties and Potential Impurities

A thorough understanding of the target molecule's properties and potential impurities is the foundation of a robust analytical strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 182808-04-4
Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
Appearance Off-white to pale yellow solidTypical Observation
Potential Impurities

Impurities can arise from the synthetic route, degradation, or storage. Forced degradation studies are instrumental in identifying potential degradation products.[][4]

Table 2: Potential Impurities and their Origin

Impurity NameStructureOrigin
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidHydrolyzed esterSynthesis byproduct, degradation
Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylateStarting materialIncomplete reaction
De-chlorinated analogueLoss of chlorine atomDegradation (e.g., photolytic)[5]
Oxidized impuritiesOxidation of the amino group or benzofuran ringOxidative stress

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

High-Performance Liquid Chromatography (HPLC) Method for Purity Profiling

HPLC is a cornerstone technique for separating and quantifying impurities. The following method is adapted from established protocols for Prucalopride and its impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent Injection Inject sample and standards into HPLC SamplePrep->Injection StandardPrep Prepare a certified reference standard solution StandardPrep->Injection Dilution Perform serial dilutions for linearity Dilution->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV detection at 226 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity (% area) and quantify impurities Integration->Calculation Report Generate report with chromatograms and results Calculation->Report

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 226 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.

Data Interpretation: The purity is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[6][7]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing and Calculation Weighing Accurately weigh sample and internal standard Dissolving Dissolve in a deuterated solvent (e.g., DMSO-d6) Weighing->Dissolving Acquisition Acquire 1H NMR spectrum with optimized parameters Dissolving->Acquisition Processing Process the spectrum (phasing, baseline correction) Acquisition->Processing Integration Integrate characteristic peaks of analyte and standard Processing->Integration Calculation Calculate absolute purity using the qNMR equation Integration->Calculation

Sources

A Comparative Stability Analysis of Key Prucalopride Synthetic Intermediates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative stability study of two critical intermediates in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for treating chronic constipation.[1][] The stability of these precursors is paramount, as any degradation can introduce impurities that may carry over to the final Active Pharmaceutical Ingredient (API), potentially impacting its safety, efficacy, and regulatory compliance.[3] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, offering field-proven insights into establishing a robust stability testing program for pharmaceutical intermediates.

Our analysis focuses on two pivotal building blocks in a common synthetic route for Prucalopride[4][5][6]:

  • Intermediate A: 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid

  • Intermediate B: 1-(3-methoxypropyl)-4-piperidinamine

By subjecting these two intermediates to a battery of forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, we can predict their intrinsic stability, identify likely degradation pathways, and develop validated, stability-indicating analytical methods.[7][8][9]

The Strategic Imperative for Intermediate Stability Testing

In pharmaceutical development, the stability profile of an intermediate is not merely a quality control checkpoint; it is a predictive tool. Understanding how an intermediate behaves under stress—such as exposure to acid, base, heat, light, or oxidizing agents—provides critical information that can guide process development, define storage conditions, and prevent the formation of difficult-to-remove impurities in the final drug substance.[3][10]

For Prucalopride, the integrity of the dihydro-benzofuran carboxamide core (derived from Intermediate A) and the piperidine side-chain (derived from Intermediate B) is essential for its selective agonist activity.[1] The forced degradation study outlined here is designed to challenge the chemical integrity of these two precursors to pinpoint their vulnerabilities.

Experimental Design: A Rationale-Driven Approach

The foundation of a meaningful stability study is a well-designed experiment. Our approach is grounded in the principles of ICH guideline Q1A(R2) on stability testing.[9]

Stress Conditions

We selected a range of stress conditions to simulate the potential rigors of chemical synthesis, purification, and storage.[10][11]

  • Acidic & Basic Hydrolysis: Evaluates susceptibility to degradation in pH extremes, which can be encountered during pH adjustments in reaction workups.

  • Oxidative Degradation: Tests vulnerability to oxidation, a common risk when processes are exposed to air or employ oxidative reagents. Prucalopride itself has shown susceptibility to oxidative conditions.[8][12]

  • Thermal Degradation: Assesses the impact of heat, relevant for processes involving elevated temperatures (e.g., drying, distillation).

  • Photolytic Degradation: Determines sensitivity to light, a crucial factor for defining packaging and handling requirements.[11]

Analytical Methodology: A Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. The method must be stability-indicating, meaning it can accurately quantify the decrease in the active substance while simultaneously separating it from any degradation products, process impurities, and other excipients.[13][14][15]

Based on published methods for Prucalopride and its known chemical properties, a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method was developed.[1][13]

  • Rationale for Column Choice: A Grace C18 column (150 mm × 4.6 mm, 5 µm) was selected for its excellent resolving power for moderately polar aromatic compounds like the benzofuran-based Intermediate A.[1][15]

  • Rationale for Mobile Phase: A mobile phase consisting of a phosphate buffer and acetonitrile provides good peak shape and resolution. The gradient elution allows for the separation of the main intermediate peak from earlier-eluting polar degradants and later-eluting non-polar impurities.[1]

  • Rationale for Detection: UV detection at 277 nm was chosen as it provides a strong chromophoric response for the benzofuran ring system in Intermediate A.[1][15]

Workflow for Comparative Stability Assessment

The logical flow of the stability study, from sample preparation to data analysis, is critical for ensuring reproducible and reliable results.

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Evaluation prep_A Prepare Stock Solution of Intermediate A acid Acid Hydrolysis (e.g., 5N HCl, 75°C) prep_A->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_A->base oxid Oxidation (e.g., 6% H2O2, RT) prep_A->oxid thermal Thermal (90°C, Dry Heat) prep_A->thermal photo Photolytic (ICH Option 1) prep_A->photo control Unstressed Control prep_A->control prep_B Prepare Stock Solution of Intermediate B prep_B->acid prep_B->base prep_B->oxid prep_B->thermal prep_B->photo prep_B->control hplc RP-HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc control->hplc peak_int Peak Purity & Impurity Profiling hplc->peak_int quant Quantify Degradation (% Assay Loss) peak_int->quant struct Structure Elucidation (LC-MS/MS) quant->struct

Caption: Experimental workflow for the comparative stability study.

Comparative Stability Data and Analysis

Samples of Intermediate A and Intermediate B were subjected to the stress conditions for a defined period. The percentage of degradation was calculated by comparing the assay of the stressed sample against an unstressed control.

Table 1: Summary of Forced Degradation Results

Stress ConditionParameters% Degradation Intermediate A% Degradation Intermediate BMajor Degradants (Intermediate A)
Acidic Hydrolysis 5 N HCl at 75°C for 28 hours[]15.6%< 1.0%DP-A1, DP-A2
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 24 hours[]Stable (< 0.5%)Stable (< 0.5%)None Detected
Oxidative 6% H₂O₂ at 25°C for 12 hours[12]10.2%< 1.0%DP-A3
Thermal Dry Heat at 90°C for 1 hour[16]Stable (< 0.5%)Stable (< 0.5%)None Detected
Photolytic ICH Q1B Option 1[11]2.5%Stable (< 0.5%)DP-A4 (Dechlorinated)
Analysis of Results

The data clearly indicates a significant difference in the intrinsic stability of the two intermediates.

  • Intermediate A (4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid): This benzofuran derivative is demonstrably the more labile of the two. It shows significant degradation under strong acidic and oxidative conditions.[][8] The benzofuran ring system, particularly with its electron-donating amino group, is susceptible to electrophilic attack and oxidation.[17][18] The observed photolytic degradation, likely resulting in a dechlorinated product, is also a known risk for chlorinated aromatic compounds and has been specifically noted for Prucalopride.[19]

  • Intermediate B (1-(3-methoxypropyl)-4-piperidinamine): This aliphatic amine is highly stable across all tested conditions. The saturated piperidine ring and the ether linkage are generally robust and not prone to hydrolysis, oxidation, or photolysis under these conditions.

Proposed Degradation Pathway for Intermediate A

Based on the forced degradation results and established knowledge of benzofuran chemistry, a plausible degradation pathway for Intermediate A can be proposed. The primary points of attack are the benzofuran ring itself and the chloro-substituent.

G cluster_main Intermediate A cluster_path1 Acid Hydrolysis / Oxidation cluster_path2 Photolysis A 4-amino-5-chloro-2,3-dihydro- 7-benzofurancarboxylic acid DP_A1 Ring-Opened Products (e.g., DP-A1, DP-A2) A->DP_A1 [H+]/H2O or [O] DP_A4 Dechlorinated Product (DP-A4) A->DP_A4 hv (light)

Caption: Plausible degradation pathways for Intermediate A.

The formation of these degradation products (DPs) underscores the need for stringent control over pH and exclusion of strong oxidizers and light during the synthesis, purification, and storage of Intermediate A.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the described stability studies.

Protocol 6.1: Forced Degradation Studies
  • Preparation of Stock Solution: Accurately weigh and dissolve the intermediate in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 1000 µg/mL.[12]

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 5 N HCl. Reflux the mixture at 75°C for 28 hours.[] Cool, neutralize with an appropriate volume of 5 N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Reflux at 60°C for 24 hours.[] Cool, neutralize with 0.1 N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Treat 5 mL of the stock solution with 1 mL of 6% H₂O₂ at room temperature for 12 hours.[12] Quench the reaction if necessary and dilute to ~100 µg/mL.

  • Thermal Degradation: Expose the solid intermediate powder in a petri dish to dry heat in an oven at 90°C for 1 hour.[16] After exposure, dissolve the powder and dilute to ~100 µg/mL.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A parallel sample protected from light serves as the control. Dilute to ~100 µg/mL.

  • Control Sample: Dilute the stock solution with the mobile phase to the final concentration of ~100 µg/mL without subjecting it to any stress.

Protocol 6.2: Stability-Indicating RP-HPLC Method
  • Instrument: HPLC system with UV/PDA detector.[12]

  • Column: Grace C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient Program: (Example) 0-2 min (20% B), 2-8 min (20-80% B), 8-10 min (80% B), 10-12 min (80-20% B), 12-15 min (20% B).

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 277 nm.[1]

  • Injection Volume: 20 µL.

Discussion and Implications for Drug Development

The comparative stability data yields actionable insights for researchers and drug development professionals:

  • Process Control for Intermediate A: The synthesis and purification steps involving Intermediate A must be carefully controlled to avoid acidic environments and exposure to oxidizing agents. The use of antioxidants or inert atmospheres could be considered.

  • Storage and Handling: Intermediate A should be stored in well-sealed, opaque containers, protected from light, and in a controlled, non-acidic environment. In contrast, Intermediate B requires less stringent handling protocols.

  • Impurity Profiling: The identified degradation products (DP-A1, A2, A3, A4) should be synthesized, characterized, and used as reference standards. The validated HPLC method should be employed to monitor for their presence in the Prucalopride API, ensuring they are below the qualification thresholds defined in ICH Q3A/Q3B guidelines.[20]

Conclusion

This guide demonstrates that not all intermediates are created equal in terms of stability. The benzofuran-based precursor to Prucalopride (Intermediate A) is significantly more susceptible to degradation under acidic, oxidative, and photolytic stress than its piperidine-based counterpart (Intermediate B). This disparity highlights the necessity of conducting intermediate-specific stability studies early in the drug development process. By understanding these vulnerabilities, scientists can implement rational control strategies in the manufacturing process, define appropriate storage conditions, and ensure the consistent production of high-quality, safe, and effective Prucalopride API.

References

  • Makwana, S., et al. A Validated Stability-Indicating Method for Separation of Prucalopride Drug by HPLC: Method Transfer to UPLC. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10826076.2021.1943919][13]

  • View of Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Prucalopride succinate in Bulk and Tablet. Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/30805/58156][14]

  • Kanthale, S. B., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Prucalopride succinate in Bulk and Tablet. ResearchGate. [URL: https://www.researchgate.net/publication/340256860_Development_and_Validation_of_a_Stability_Indicating_RP-HPLC_Method_for_the_Determination_of_Prucalopride_succinate_in_Bulk_and_Tablet][15]

  • Implementation of Quality by Design Approach for Analytical Method Development and Validation for Estimation of Prucalopride Succinate in the Bulk. Impact Factor. [URL: https://www.impactfactor.org/site/articles/impact-factor-Ab-336.pdf][12]

  • Kanthale, S. B., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Prucalopride succinate in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Drug Research. [URL: https://www.ijpsdr.com/index.php/ijpsdr/article/view/1000/606][1]

  • In-Depth Technical Guide to Prucalopride Succinate: Molecular Structure, Chemical Properties, and Biological Activity. Benchchem. [URL: https://www.benchchem.com/blog/prucalopride-succinate-molecular-structure-chemical-properties-and-biological-activity/][4]

  • Prucalopride EP Impurities & USP Related Compounds. SynThink. [URL: https://www.synthink.com/prucalopride-impurities.html][3]

  • ICH guideline for stability testing. Slideshare. [URL: https://www.slideshare.net/mobile/pavan_22/ich-guideline-for-stability-testing-13192956][7]

  • Awasthi, A., et al. (2016). Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27037978/][8]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing-essentials/][21]

  • Dibenzofuran Degradation Pathway. Eawag-BBD. [URL: https://eawag-bbd.ethz.ch/dbz/dbz_map.html][17]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf][9]

  • Kanthale, S. B., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Prucalopride succinate in Bulk and Tablet. ResearchGate. [URL: https://www.researchgate.net/publication/340256860_Development_and_Validation_of_a_Stability_Indicating_RP-HPLC_Method_for_the_Determination_of_Prucalopride_succinate_in_Bulk_and_Tablet][16]

  • Prucalopride and Impurities. BOC Sciences. [URL: https://www.bocsci.com/prucalopride-and-impurities.html][]

  • Prucalopride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/179474-81-8.html][5]

  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-pathways-for-degradation-of-dibenzofuran-by-Pseudomonas-sp-strain-HH69-and_fig1_230865805][18]

  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines][20]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [URL: https://snscourseware.org/snscourseware/wp-content/uploads/2021/01/ICH-STABILITY-TESTING-GUIDELINES.pdf][11]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.com/manufacturing/process-development/forced-degradation-studies-regulatory-considerations-and-implementation-338541/][10]

  • CN103755689A - Preparation method for prucalopride degradation impurities. Google Patents. [URL: https://patents.google.com/patent/CN103755689A/en][19]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC91440/][22]

  • Prucalopride patented technology retrieval search results. Eureka | Patsnap. [URL: https://eureka.patsnap.com/search/en/patent/CN102140064A/method-for-preparing-prucalopride-intermediate-1-3-methoxypropyl-4-piperidylamine][6]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No. 182808-04-4). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is a fine chemical intermediate used in pharmaceutical research.[1] While specific toxicological properties have not been exhaustively investigated, the available safety data sheet (SDS) indicates several hazards that necessitate careful handling.[2] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[2]

The primary risks associated with this compound are exposure through dermal contact, inhalation of dust particles, and accidental ingestion. Therefore, a comprehensive safety protocol must focus on minimizing these exposure routes at every stage of handling.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

1. Hand Protection: The First Line of Defense

  • Glove Selection: Chemical-resistant gloves are mandatory.[2] Given the compound's aromatic and halogenated structure, nitrile gloves provide good short-term splash protection.[3] However, for prolonged handling or in the case of a spill, it is advisable to consult a glove compatibility chart.[4][5][6] Always inspect gloves for any signs of degradation or punctures before use.[2] After handling, contaminated gloves should be disposed of in accordance with institutional guidelines for hazardous waste.[2]

2. Body Protection: Shielding Against Contamination

  • Laboratory Coat: A flame-retardant and antistatic lab coat or a complete chemical-resistant suit is recommended to protect against accidental spills and contamination of personal clothing.[2] The lab coat should be fully buttoned to provide maximum coverage.

  • Closed-Toe Shoes: Never work in a laboratory with open-toed shoes. Substantial, closed-toe footwear is essential to protect against spills and falling objects.

3. Eye and Face Protection: A Non-Negotiable Standard

  • Safety Glasses and Face Shield: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[2] For procedures with a higher risk of splashing or dust generation, a full-face shield should be worn in conjunction with safety glasses.[2][7]

4. Respiratory Protection: Guarding Against Inhalation

  • Engineering Controls: The primary method for controlling inhalation hazards is the use of engineering controls, such as a certified chemical fume hood or a well-ventilated area.[2][8]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[9] The type of respirator and cartridge should be selected based on the concentration and nature of the airborne contaminant.

Table 1: Summary of Personal Protective Equipment (PPE) Requirements

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[2]
Body Laboratory coat (flame-retardant, antistatic) or chemical-resistant suitProtects skin and personal clothing from contamination.[2]
Eyes/Face Safety glasses with side shields; Face shield for splash-prone proceduresPrevents serious eye irritation from dust or splashes.[2]
Respiratory Use within a chemical fume hood or well-ventilated areaMinimizes inhalation of harmful dust.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE ReviewSDS Review Safety Data Sheet Prep->ReviewSDS 1. Assess Hazards Weighing Weigh Compound in Fume Hood ReviewSDS->Weighing 2. Controlled Environment Reaction Perform Reaction in Fume Hood Weighing->Reaction 3. Execute Procedure Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate 4. Post-Procedure SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste 5. Waste Management Dispose Dispose of Waste via Certified Vendor SegregateWaste->Dispose 6. Final Disposal

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation and Hazard Assessment

  • Before handling the compound, thoroughly review the Safety Data Sheet (SDS).[2][7]

  • Ensure that all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

Step 2: Weighing and Handling

  • All manipulations of the solid compound, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust.[2][8]

  • Use non-sparking tools to avoid ignition sources, although the compound is not considered flammable.[2][8]

Step 3: During the Reaction

  • Keep the reaction vessel closed as much as possible.

  • Maintain a clean and organized workspace to minimize the risk of spills.

Step 4: Decontamination

  • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Responsible Environmental Stewardship

As a chlorinated organic compound, this compound requires special disposal procedures. Improper disposal can lead to environmental contamination.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weighing paper), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer system.[8]

  • Licensed Disposal: Arrange for the disposal of the halogenated waste through a licensed and certified hazardous waste disposal company. This ensures that the waste is handled and treated in an environmentally responsible manner, often through controlled incineration with flue gas scrubbing.[8]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Your commitment to these practices is a testament to your scientific integrity and dedication to responsible research.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
  • 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Safety D
  • This compound | Pharmaffili
  • Chemical Safety Data Sheet MSDS / SDS - 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid - ChemicalBook.
  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97% - Cole-Parmer.
  • safety data sheet - TLC PHARMACEUTICAL STANDARDS.
  • SAFETY D
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.
  • MSDS - Prucalopride Impurity D - KM Pharma Solution Priv
  • Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxyl
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • How to Choose PPE for Chemical Work.
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401.
  • SAFETY D
  • 4 nitrobenzyl bromide - Sdfine.
  • Safety D
  • Gloves Chemical Resistance Chart.
  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety.
  • Nitrile Glove Chemical-Comp

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 2
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.